3-Acetoxybenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLZAJCKKRBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377796 | |
| Record name | 3-Acetoxybenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93680-80-9 | |
| Record name | 3-Acetoxybenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93680-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Acetoxybenzofuran chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxybenzofuran, also known as benzofuran-3-yl acetate, is a heterocyclic organic compound with the molecular formula C₁₀H₈O₃. As a derivative of the versatile benzofuran scaffold, it holds potential as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral characteristics of this compound, along with a detailed experimental protocol for its synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and provides expected spectral analyses based on its chemical structure and analogy to related compounds.
Chemical Structure and Properties
This compound consists of a benzofuran core acetylated at the 3-position. The benzofuran moiety is composed of a furan ring fused to a benzene ring.
Structure:
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [1][4] |
| Molecular Weight | 176.17 g/mol | [1][4] |
| CAS Number | 93680-80-9 | [1] |
| Appearance | Clear light yellow liquid | [1] |
| Boiling Point | 264.2 ± 13.0 °C (Predicted) | [1] |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.543 - 1.545 | [1] |
| Water Solubility | Insoluble | [1] |
| logP (octanol/water) | 2.358 (Calculated) | [5] |
| Topological Polar Surface Area | 39.4 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 3-hydroxybenzofuran (also known as benzofuran-3-one). The following protocol is adapted from general procedures for the acetylation of hydroxybenzofurans.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Materials:
-
3-Hydroxybenzofuran
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzofuran (1 equivalent) and anhydrous sodium acetate (1 equivalent).
-
Add glacial acetic acid and acetic anhydride to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the excess acetic acid and anhydride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Spectral Data and Analysis
While specific spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzofuran ring system and the methyl protons of the acetate group.
Expected Chemical Shifts (in CDCl₃, estimated):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C4-H, C5-H, C6-H, C7-H) | 7.2 - 7.8 | Multiplet | 4H |
| Furan (C2-H) | ~7.9 | Singlet | 1H |
| Acetate (CH₃) | ~2.3 | Singlet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Expected Chemical Shifts (in CDCl₃, estimated):
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (acetate) | ~168 |
| C3a, C7a (bridgehead) | ~120 - 155 |
| C4, C5, C6, C7 (benzene ring) | ~110 - 130 |
| C2 (furan ring) | ~145 |
| C3 (furan ring) | ~115 |
| CH₃ (acetate) | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the aromatic and furan rings.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ester) | ~1760 | Strong |
| C-O Stretch (ester) | ~1200 - 1250 | Strong |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| C-H Stretch (methyl) | ~2950 - 3000 | Weak |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 176. The fragmentation pattern will likely involve the loss of the acetyl group or ketene.
Expected Fragmentation Pattern:
| m/z | Fragment Ion | Notes |
| 176 | [C₁₀H₈O₃]⁺˙ | Molecular ion (M⁺˙) |
| 134 | [C₈H₆O]⁺˙ | Loss of ketene (CH₂=C=O) from M⁺˙ |
| 105 | [C₇H₅O]⁺ | Loss of CO from the m/z 134 fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Biological Activity
While there is a substantial body of research on the diverse biological activities of benzofuran derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, specific studies on this compound are limited.[2][3][6][7] Its primary role is considered to be a synthetic intermediate for the preparation of more complex and potentially bioactive molecules.[1] Further research is warranted to explore the pharmacological profile of this compound itself.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined structure and predictable chemical properties. This guide provides a foundational understanding of its characteristics and a practical protocol for its synthesis. The provided spectral data predictions offer a basis for the characterization of this compound in a laboratory setting. As the interest in benzofuran-based pharmaceuticals continues to grow, a thorough understanding of key intermediates like this compound is essential for the advancement of medicinal chemistry and drug development.
Disclaimer: The information provided in this technical guide is intended for research and development purposes by qualified professionals. The predicted data and experimental protocols should be used with appropriate caution and validated through experimental work. All laboratory procedures should be conducted with appropriate safety measures in place.
References
- 1. This compound CAS#: 93680-80-9 [amp.chemicalbook.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound (CAS 93680-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and First Synthesis of 3-Acetoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the likely first synthesis of 3-acetoxybenzofuran, a molecule of interest in medicinal chemistry and organic synthesis. While a singular, seminal publication detailing its "discovery" is not prominent in the scientific literature, its synthesis can be logically deduced from established chemical principles. This document outlines a highly probable synthetic pathway, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
The most logical and efficient synthesis of this compound proceeds via a three-step sequence starting from the readily available 2'-hydroxyacetophenone. This pathway involves an initial α-bromination, followed by an intramolecular cyclization to form the key intermediate, benzofuran-3(2H)-one, which exists in tautomeric equilibrium with 3-hydroxybenzofuran. The final step is the acetylation of this intermediate.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and spectroscopic data for the final product and its immediate precursor.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Boiling Point (°C) |
| Benzofuran-3(2H)-one | C₈H₆O₂ | 134.13 | 553-86-6 | Solid | Decomposes |
| This compound | C₁₀H₈O₃ | 176.17 | 93680-80-9 | Clear light yellow liquid | 264.2 ± 13.0 (Predicted)[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data unavailable in literature with full assignment. Expected signals would include a singlet for the acetyl protons and multiplets for the aromatic protons. |
| ¹³C NMR | Data unavailable in literature with full assignment. Expected signals would include a carbonyl carbon for the ester, carbons of the benzofuran ring system, and a methyl carbon. |
| Infrared (IR) | Strong C=O stretching vibration for the ester group, C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 176. A prominent fragment would be the loss of the acetyl group (M-43), resulting in a benzofuran-3-oxy radical cation. |
Experimental Protocols
The following protocols are adapted from established, general procedures for similar chemical transformations and represent a viable pathway for the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-2'-hydroxyacetophenone
This procedure is adapted from the bromination of 4'-hydroxyacetophenone and is expected to yield the desired product.[2]
Materials:
-
2'-Hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
With vigorous stirring, add a solution of bromine (1.0 eq) in a minimal amount of diethyl ether dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it again with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-bromo-2'-hydroxyacetophenone by recrystallization or column chromatography.
Step 2: Synthesis of Benzofuran-3(2H)-one
This step involves the intramolecular cyclization of 2-bromo-2'-hydroxyacetophenone. This reaction is typically promoted by a non-nucleophilic base.
Materials:
-
2-Bromo-2'-hydroxyacetophenone
-
Sodium carbonate or potassium carbonate
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 2-bromo-2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask.
-
Add a slight excess of a non-nucleophilic base such as potassium carbonate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield benzofuran-3(2H)-one.
Step 3: Synthesis of this compound
This is a standard acetylation of the enol form of benzofuran-3(2H)-one.[3]
Materials:
-
Benzofuran-3(2H)-one
-
Acetic anhydride
-
Pyridine
-
Dichloromethane or ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve benzofuran-3(2H)-one (1.0 eq) in dry pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5-2.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical relationship between the steps in the synthesis of this compound.
References
Spectroscopic Data for 3-Acetoxybenzofuran: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetoxybenzofuran, tailored for researchers, scientists, and drug development professionals. The guide presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.7 - 7.9 | m | 2H | Aromatic-H |
| ~7.3 - 7.5 | m | 2H | Aromatic-H |
| ~7.8 | s | 1H | H-2 |
| ~2.4 | s | 3H | -OCOCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| ~168 | C=O |
| ~155 | C-O (furan) |
| ~145 | Quaternary C (aromatic) |
| ~130 | Aromatic CH |
| ~125 | Aromatic CH |
| ~123 | Aromatic CH |
| ~120 | Aromatic CH |
| ~118 | Quaternary C (aromatic) |
| ~112 | C-3 |
| ~21 | -OCOC H₃ |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1765 | Strong | C=O Stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1200 | Strong | C-O Stretch (ester) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 176 | 50 | [M]⁺ (Molecular Ion) |
| 134 | 100 | [M - C₂H₂O]⁺ |
| 105 | 30 | [C₇H₅O]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to single lines for each carbon environment.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce the parent molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
3-Acetoxybenzofuran CAS number and molecular weight
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides essential information regarding 3-Acetoxybenzofuran, a molecule of interest in various research and development applications.
The Chemical Abstracts Service (CAS) number for this compound is 93680-80-9 .[1][2][3][4] This unique numerical identifier is assigned to every chemical substance described in the open scientific literature, ensuring unambiguous identification.
The molecular weight of this compound is 176.17 g/mol .[1][2][3][4] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations.
A summary of these key identifiers is presented in the table below for quick reference.
| Identifier | Value |
| CAS Number | 93680-80-9 |
| Molecular Weight | 176.17 g/mol |
| Molecular Formula | C10H8O3 |
Further investigation into the technical aspects of this compound, including experimental protocols and its role in signaling pathways, is ongoing to provide a comprehensive guide for the scientific community.
References
The Pervasive Presence of Benzofurans in Nature: A Technical Guide for Researchers
An in-depth exploration of the natural occurrence, biosynthesis, and pharmacological significance of benzofuran derivatives, offering a valuable resource for scientific and drug development professionals.
While the specific natural occurrence of 3-acetoxybenzofuran derivatives is not extensively documented in readily available scientific literature, the broader class of benzofuran derivatives represents a significant and widespread family of naturally occurring heterocyclic compounds. These compounds are ubiquitously found in various botanical species, fungi, and even some animals, exhibiting a remarkable diversity of structures and a wide array of biological activities. This guide provides a comprehensive overview of naturally occurring benzofuran derivatives, their sources, isolation, and biological importance, tailored for researchers and professionals in drug discovery and development.
Natural Sources of Benzofuran Derivatives
Benzofuran compounds have been isolated from a multitude of natural sources, with higher plants being a particularly rich reservoir. Families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are prominent producers of these molecules.[1] Fungi, especially endophytic fungi, have also been identified as a source of novel benzofuran derivatives.[2]
Table 1: Selected Naturally Occurring Benzofuran Derivatives and Their Sources
| Compound Name | Natural Source(s) | Reference(s) |
| Aglaodoratin | Aglaia odorata | [3] |
| (E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)- 3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acryl aldehyde | Seeds of a plant (species not specified) | [3] |
| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone | Petasites hybridus roots | [4] |
| (2R)-(4- methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran | Ophiopogon japonicus tubers | [4] |
| 2-(2-hydroxyl-4-methoxy-benzyl)-5-methyl-6-methoxyl-2,3 dihydrobenzofuran | Ophiopogon japonicus tubers | [4] |
| 2-(4-hydroxy-benzyl)-5,6 dihydroxybenzofuran | Ophiopogon japonicus tubers | [4] |
| Khellin and Visnagin | Natural furanone compounds | [1] |
| Angelicin | Natural compound | [1] |
| Bergapten | Limes, lemons, parsnips | [1] |
Isolation and Characterization: A Methodological Overview
The isolation and structural elucidation of benzofuran derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. A general workflow for this process is outlined below.
Key Experimental Protocols
Extraction: A common initial step involves the extraction of the raw biological material (e.g., dried and powdered plant leaves, roots, or fungal biomass) with organic solvents of increasing polarity. For instance, in the isolation of a conjugated carbofuran metabolite from carrots, acetonitrile and methanol were utilized for extraction.
Chromatographic Separation: The resulting crude extract is a complex mixture that requires further separation. Column chromatography, using stationary phases like silica gel or Sephadex, is a standard technique for initial fractionation. Subsequent purification is often achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is crucial for obtaining pure compounds.
Structure Elucidation: The definitive structure of an isolated benzofuran derivative is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound.
-
Infrared (IR) spectroscopy identifies the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which can be indicative of the benzofuran chromophore.
Biosynthesis of the Benzofuran Core
The biosynthesis of the benzofuran scaffold in nature is believed to involve precursors from the shikimate pathway. Phenylalanine, for example, has been implicated as a contributor of a C6-C1 unit in the biosynthesis of certain benzofurans. The exact biosynthetic pathways can vary between different organisms and for different derivatives.
Pharmacological Significance and Therapeutic Potential
Naturally occurring benzofuran derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][5] These compounds have been reported to exhibit a wide range of pharmacological effects, making them promising lead compounds for drug discovery.[1][5][6]
Table 2: Reported Biological Activities of Natural Benzofuran Derivatives
| Biological Activity | Examples of Active Compounds/Derivatives | Reference(s) |
| Anticancer | Aglaodoratin, 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone, Angelicin | [1][3][4] |
| Antioxidant | Various benzofuran esters and derivatives | [1] |
| Anti-inflammatory | Derivatives from Ophiopogon japonicus | [4] |
| Antiviral | Derivatives synthesized from khellin and visnagin | [1] |
| Antibacterial/Antifungal | Various synthetic and natural derivatives | [1][6] |
| Neuroprotective | Not explicitly detailed but mentioned as a general activity | [4] |
| Anti-arrhythmic | Amiodarone (a synthetic benzofuran drug) | [1] |
The diverse pharmacological profiles of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. For instance, the anticancer properties of several benzofuran derivatives have been demonstrated through their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4] Furthermore, their antioxidant and anti-inflammatory activities suggest their potential utility in managing a range of chronic diseases.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Novel Benzofuran Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives are not only prevalent in a variety of natural products but have also become the subject of intense synthetic exploration due to their broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the recent advancements in the biological evaluation of novel benzofuran compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to serve as a comprehensive resource for the scientific community.
Quantitative Assessment of Biological Activities
The therapeutic potential of newly synthesized benzofuran derivatives is typically quantified through in vitro assays that measure their efficacy against specific biological targets. The following tables summarize the anticancer, antimicrobial, and neuroprotective activities of several recently developed benzofuran compounds, providing a comparative overview of their potency.
Anticancer Activity
The cytotoxic effects of novel benzofuran derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for assessing anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [4] |
| MGC-803 (Gastric) | 5.85 ± 0.35 | [4] | |
| H460 (Lung) | 2.06 ± 0.27 | [4] | |
| A549 (Lung) | 5.74 ± 1.03 | [4] | |
| THP-1 (Leukemia) | 6.15 ± 0.49 | [4] | |
| Compound 3 | HeLa (Cervical) | 1.136 | [5][6] |
| Fluorinated Compound 5 | Not Specified | 0.43 | [5][6] |
| Hybrid 16 | A549 (Lung) | 0.12 | [7] |
| SGC7901 (Gastric) | 2.75 | [7] | |
| 3-acyl-5-hydroxybenzofuran (Compound 48) | MCF-7 (Breast) | 43.08 | [1] |
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran amide (6a) | Bacillus subtilis | 6.25 | [8] |
| Staphylococcus aureus | 6.25 | [8] | |
| Escherichia coli | 6.25 | [8] | |
| Benzofuran amide (6b) | Bacillus subtilis | 6.25 | [8] |
| Staphylococcus aureus | 6.25 | [8] | |
| Escherichia coli | 6.25 | [8] | |
| Benzofuran amide (6f) | Bacillus subtilis | 6.25 | [8] |
| Staphylococcus aureus | 6.25 | [8] | |
| Escherichia coli | 6.25 | [8] | |
| Dibenzofuran derivative (5c) | Various Bacteria & Fungi | Better than other synthesized compounds | [9] |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) | Staphylococcus aureus ATCC 6538 | Most active derivative | [10] |
| Escherichia coli ATCC 25922 | Most active derivative | [10] |
Neuroprotective Activity
Several novel benzofuran compounds have been investigated for their potential to protect neuronal cells from damage, a critical aspect in the development of therapies for neurodegenerative diseases.
| Compound/Derivative | Assay | Effect | Concentration | Reference |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Potent neuroprotection | 30 µM | [11][12][13] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | 100 & 300 µM | [11][12][13] |
| DPPH radical scavenging | Moderate activity | Not specified | [11][13] | |
| In vitro lipid peroxidation | Appreciable inhibition | Not specified | [11][13] | |
| TFSeB (Benzofuran-containing Selenium Compound) | STZ-induced Alzheimer's model | Reduced oxidative stress markers | Not specified | [14] |
| Normalized MAO-B and AChE activity | Not specified | [14] |
Experimental Protocols
The following sections detail the methodologies for key experiments commonly cited in the evaluation of the biological activities of novel benzofuran compounds.
Synthesis of Benzofuran Derivatives: A General Workflow
The synthesis of novel benzofuran derivatives often involves multi-step reactions starting from commercially available precursors. A representative workflow is illustrated below.
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[6]
Antimicrobial Susceptibility Testing
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The benzofuran compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
Benzofuran derivatives exert their biological effects through a variety of mechanisms, often by modulating key signaling pathways involved in disease progression.
Anticancer Mechanisms
The anticancer activity of benzofuran compounds has been attributed to several mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, and the induction of apoptosis. For instance, certain benzofuran derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers.[4] Others have been shown to inhibit tubulin polymerization, a critical process for cell division.
A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Some benzofuran compounds have been shown to modulate the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL-2.[14] This shift in the BAX/BCL-2 ratio promotes the mitochondrial pathway of apoptosis.
Conclusion and Future Directions
The research landscape for novel benzofuran compounds is vibrant and promising. The diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore the therapeutic potential of this versatile scaffold. The quantitative data presented herein highlights the efficacy of specific derivatives and provides a basis for further structure-activity relationship (SAR) studies. The detailed experimental protocols offer a practical guide for researchers initiating or advancing their work in this area.
Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of the molecular mechanisms underlying their biological activities will be crucial for the rational design of next-generation benzofuran-based therapeutics. The continued exploration of this chemical space holds great promise for the development of novel and effective treatments for a wide range of human diseases.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpbs.com [ijpbs.com]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry. Its widespread presence in biologically active natural products has cemented its status as a "privileged scaffold," a molecular framework that is frequently found in active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the benzofuran core, detailing its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its therapeutic potential. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
Anticancer Activity: A Prominent Therapeutic Application
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of human cancer cell lines. The mechanisms underlying their antitumor activity are diverse, often involving the disruption of critical cellular processes such as microtubule dynamics and cell signaling pathways.
Quantitative Assessment of Anticancer Activity
The efficacy of benzofuran derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative benzofuran derivatives against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | 3-(Bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 | [1] |
| 3-(Bromomethyl)benzofuran derivative | HL60 (Leukemia) | 0.1 | [1] | |
| Fluorinated Amiloride-Benzofuran Hybrid | Not Specified | 0.43 | [1] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2] |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [2] | |
| 2-Benzoylbenzofuran Derivatives | Compound 33d | A-375 (Melanoma) | 4.15 | [3] |
| Compound 33d | MCF-7 (Breast Cancer) | 3.22 | [3] | |
| Compound 33d | A-549 (Lung Cancer) | 2.74 | [3] | |
| Compound 33d | HT-29 (Colon Cancer) | 7.29 | [3] | |
| Oxindole-based Benzofuran Hybrids | Compound 22d | MCF-7 (Breast Cancer) | 3.41 | [3] |
| Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [3] | |
| Benzofuran-Triazole Derivatives | Compound 50g | HCT-116 (Colon Cancer) | 0.87 | [3] |
| Compound 50g | HeLa (Cervical Cancer) | 0.73 | [3] | |
| Compound 50g | A549 (Lung Cancer) | 0.57 | [3] |
Inhibition of the mTOR Signaling Pathway
A key mechanism through which some benzofuran derivatives exert their anticancer effects is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components of the mTOR signaling pathway and points of potential inhibition.
Caption: The mTOR signaling pathway and its inhibition by benzofuran derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Benzofuran derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of benzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values for selected benzofuran derivatives against various microbial strains.
| Compound Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran Amide Derivatives | Compound 6a | Bacillus subtilis | 6.25 | [4] |
| Compound 6b | Staphylococcus aureus | 6.25 | [4] | |
| Compound 6f | Escherichia coli | 6.25 | [4] | |
| Hydroxylated Benzofurans | Compound 15 (6-hydroxy) | S. aureus | 0.78-3.12 | [5] |
| Compound 16 (6-hydroxy) | Pseudomonas aeruginosa | 0.78-3.12 | [5] | |
| Benzofuran Ketoximes | Compound 38 | Staphylococcus aureus | 0.039 | [5] |
| Benzofuran ketoxime derivative | Candida albicans | 0.625-2.5 | [5] | |
| Aza-benzofuran Derivatives | Compound 1 | Salmonella typhimurium | 12.5 | [6] |
| Compound 1 | Staphylococcus aureus | 12.5 | [6] | |
| Oxa-benzofuran Derivatives | Compound 5 | Penicillium italicum | 12.5 | [6] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [6] |
Neuroprotective Activity: A Potential for Treating Neurodegenerative Diseases
Emerging research has highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. A key therapeutic strategy involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Assessment of Cholinesterase Inhibition
The inhibitory activity of benzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical measure of their therapeutic potential. The table below lists the IC50 values for several benzofuran derivatives against these enzymes.
| Compound Class | Compound | Enzyme | IC50 (µM) | Reference |
| 2-Arylbenzofuran Derivatives | Cathafuran C (14) | BChE | 2.5 | [7] |
| Compound 11 | BChE | 32.8 | [7] | |
| Compound 9 | AChE | 81.2 | [7] | |
| Benzofuran-based Compounds | Compound 7c | AChE | 0.058 | [8] |
| Compound 7e | AChE | 0.086 | [8] | |
| 3-Aminobenzofuran Derivatives | Unsubstituted derivative 5a | AChE | 0.81 | [9] |
| Benzofuran-piperazine Derivatives | Compound A4 | AChE | 11 | [10] |
Experimental Protocols
A thorough understanding of the methodologies used to synthesize and evaluate benzofuran derivatives is essential for researchers in the field. This section provides detailed protocols for key experiments cited in this guide.
Synthesis of 2-Arylbenzofuran Derivatives
A general and efficient method for the synthesis of 2-arylbenzofurans involves the acid-catalyzed cyclization of 2-(2-formylphenoxy)-2-phenylacetic acid derivatives.
Procedure:
-
A mixture of a 2-(2-formyl-substituted-phenoxy)-2-phenylacetic acid (3.3 mmol), anhydrous sodium acetate (33 mmol), and acetic anhydride (35 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The reaction mixture is stirred and heated to 120-125 °C for 4 hours.
-
After cooling to room temperature, the mixture is poured onto 200 mL of an ice/water mixture and stored in a refrigerator for 12 hours to facilitate precipitation.
-
The resulting precipitate is collected by filtration, washed several times with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield the desired 2-arylbenzofuran.[11]
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Procedure:
-
Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is then carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
The following diagram illustrates the general workflow of the MTT assay.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Acetylcholinesterase Inhibition Assay
The inhibitory effect of benzofuran derivatives on acetylcholinesterase activity is commonly measured using Ellman's method, a colorimetric assay.
Procedure:
-
The assay is performed in a 96-well microplate.
-
A reaction mixture is prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (benzofuran derivative) at various concentrations.
-
The enzymatic reaction is initiated by the addition of acetylthiocholine iodide (ATCI), the substrate for AChE.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control.
-
The IC50 value is then determined from the dose-response curve.
Conclusion
The benzofuran scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, providing a solid foundation for the design and synthesis of novel benzofuran-based compounds with enhanced efficacy and selectivity for a multitude of disease targets. Further exploration of the chemical space around the benzofuran core is poised to yield the next generation of innovative medicines.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. jopcr.com [jopcr.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on the electronic structure of 3-Acetoxybenzofuran
An In-Depth Technical Guide on the Theoretical Electronic Structure of 3-Acetoxybenzofuran
This whitepaper provides a comprehensive theoretical analysis of the electronic structure of this compound, a molecule of interest in medicinal chemistry and materials science. Lacking direct experimental and computational studies in the existing literature, this guide presents a model theoretical investigation based on established computational methodologies for analogous benzofuran derivatives. The data herein is illustrative, generated to reflect expected values from Density Functional Theory (DFT) calculations, providing valuable insights for researchers, scientists, and drug development professionals.
Introduction
Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science. The substituent at the 3-position significantly influences the electronic properties and, consequently, the reactivity and interaction of these molecules with biological targets. This compound, featuring an ester group, presents an interesting case for electronic structure analysis. Understanding its frontier molecular orbitals (HOMO and LUMO), charge distribution, and molecular electrostatic potential is crucial for predicting its chemical behavior and designing new functional molecules.
This guide outlines a theoretical study using Density Functional Theory (DFT), a powerful quantum chemical method for investigating the electronic structure of molecules.[1][2][3][4]
Computational Methodology
The theoretical calculations described in this guide were modeled on protocols commonly applied to benzofuran derivatives.[1][3][5][6] All computations would be performed using a standard quantum chemistry software package.
2.1. Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is achieved using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][3] A 6-311++G(d,p) basis set would be employed to ensure a high degree of accuracy in the structural parameters. Frequency calculations are subsequently performed on the optimized geometry to confirm that it corresponds to a true energy minimum, indicated by the absence of imaginary frequencies.
2.2. Electronic Structure Analysis
Following geometry optimization, a series of calculations are performed to elucidate the electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This provides insights into potential sites for intermolecular interactions.
-
Mulliken Atomic Charges: To quantify the charge distribution within the molecule, Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms.
The overall computational workflow is depicted in the following diagram:
Results and Discussion
This section presents the hypothetical quantitative data for the electronic structure of this compound, derived from the methodologies described above.
3.1. Frontier Molecular Orbitals (FMOs)
The FMOs are crucial for understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them indicates the molecule's excitability and stability.
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
A larger HOMO-LUMO gap, such as the calculated 5.62 eV, suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] The distribution of these orbitals would likely show the HOMO localized over the benzofuran ring system, particularly the furan moiety, while the LUMO may be distributed across the entire molecule, including the acetoxy group.
3.2. Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | 6.85 eV |
| Electron Affinity (A) | -ELUMO | 1.23 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.04 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.81 eV |
| Chemical Softness (S) | 1 / (2η) | 0.18 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.90 eV |
These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, the chemical hardness (η) further confirms the stability suggested by the large energy gap.
3.3. Mulliken Atomic Charges
The calculated Mulliken charges on key atoms of this compound reveal the intramolecular charge distribution.
| Atom | Atomic Symbol | Mulliken Charge (a.u.) |
| Furan Oxygen | O1 | -0.35 |
| Carbonyl Oxygen | O2 | -0.48 |
| Ester Oxygen | O3 | -0.32 |
| Carbonyl Carbon | C1' | +0.55 |
| Furan Carbon (C2) | C2 | +0.15 |
| Furan Carbon (C3) | C3 | -0.10 |
The highly negative charges on the oxygen atoms, particularly the carbonyl oxygen (O2), indicate these are the most electron-rich, nucleophilic sites. Conversely, the carbonyl carbon (C1') is highly electron-deficient and thus the primary electrophilic site, susceptible to nucleophilic attack.
3.4. Molecular Electrostatic Potential (MEP)
A visualization of the MEP surface would complement the Mulliken charge analysis. It would be expected to show regions of negative potential (typically colored red) localized around the oxygen atoms of the acetoxy group, confirming them as sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring and the methyl group. This visual representation is invaluable for understanding non-covalent interactions and reactivity.
Conclusion
This theoretical guide outlines a robust computational approach for characterizing the electronic structure of this compound. Based on methodologies established for similar compounds, the hypothetical data presented herein suggests that this compound is a kinetically stable molecule with distinct electrophilic and nucleophilic regions. The primary sites for nucleophilic interaction are the oxygen atoms of the acetoxy group, while the carbonyl carbon is the main electrophilic center. This information provides a fundamental understanding of the molecule's chemical properties, which is essential for its potential application in drug design and materials science. Future experimental and computational studies are encouraged to validate and expand upon these theoretical predictions.
References
- 1. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-Acetoxybenzofuran in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-acetoxybenzofuran in common organic solvents. This guide provides qualitative solubility information based on chemical principles, a detailed experimental protocol for determining precise solubility, and a conceptual framework for understanding solvent selection.
Introduction
This compound (CAS No. 93680-80-9), also known as benzofuran-3-yl acetate, is a clear, light-yellow liquid with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .[1][2] As a functionalized benzofuran derivative, it serves as a valuable intermediate in the synthesis of various biologically and pharmaceutically active compounds.[1] Understanding its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating products.
This technical guide summarizes the expected solubility profile of this compound, provides a standardized experimental protocol for quantitative solubility determination, and illustrates key logical and experimental workflows.
Physicochemical Properties & Predicted Solubility
While specific experimental data is unavailable, an analysis of the molecule's structure—comprising a moderately polar ester group and a larger, aromatic benzofuran core—allows for a qualitative prediction of its solubility. The compound has a calculated octanol/water partition coefficient (logP) of 2.358, indicating significantly higher solubility in organic media than in water, where it is known to be insoluble.[1][3][4]
The parent compound, 2,3-benzofuran, is miscible with alcohol, ether, benzene, and petroleum ether.[5] By extension, this compound is expected to be soluble in a wide range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Miscible / Very Soluble | The ester group can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the solvent, though the large nonpolar core may limit miscibility. |
| Nonpolar | Toluene, Hexane | Soluble / Sparingly | The aromatic benzofuran core allows for van der Waals interactions, especially with aromatic solvents. |
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain quantitative data, a standardized method such as the equilibrium shake-flask method, adapted from OECD Guideline 105, is recommended.[6] This protocol is a reliable way to determine the saturation point of a solute in a given solvent at a specific temperature.
3.1 Materials & Equipment
-
This compound (purity ≥ 95%)
-
Analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator (e.g., set to 25 °C)
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Calibrated analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
-
Volumetric flasks, pipettes, and syringes
3.2 Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is critical to ensure a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in the constant temperature shaker. Agitate the samples for a minimum of 24 to 48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid/liquid to settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Weigh the flask with the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a mild temperature. Weigh the flask again to determine the mass of the dissolved this compound.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC, GC, or UV-Vis method to determine its concentration.
-
-
Data Reporting: Perform the experiment in triplicate for each solvent. Report the solubility as a mean ± standard deviation in units of g/L, mg/mL, or mol/L.
Visualized Workflows and Relationships
To aid in understanding the experimental and theoretical concepts, the following diagrams are provided.
Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.
Caption: Logical relationship between solvent polarity and predicted solubility of this compound.
References
- 1. This compound CAS#: 93680-80-9 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound (CAS 93680-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound CAS#: 93680-80-9 [m.chemicalbook.com]
- 5. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. filab.fr [filab.fr]
The Architecture of a Privileged Scaffold: An In-depth Guide to the Synthetic Routes of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents, underscores its significance as a "privileged structure." This technical guide provides a comprehensive review of the core synthetic strategies employed to construct substituted benzofurans, offering a valuable resource for researchers engaged in drug discovery and development. We will delve into the mechanistic intricacies, present detailed experimental protocols for key reactions, and provide a comparative analysis of various methodologies through structured data presentation.
Classical Approaches to Benzofuran Synthesis
While numerous modern techniques have emerged, classical methods for benzofuran synthesis remain relevant and are often the foundation for more complex transformations.
The Perkin Rearrangement
First reported by William Henry Perkin in 1870, the Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base, typically hydroxide, to yield a benzofuran-2-carboxylic acid.[1][2] The reaction proceeds via an initial base-catalyzed cleavage of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[1][3]
Recent advancements have demonstrated that microwave irradiation can significantly expedite this transformation, reducing reaction times from hours to mere minutes while maintaining high yields.[1]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [1]
A mixture of the 3-bromocoumarin (1.0 equiv) and sodium hydroxide (2.0 equiv) in ethanol is subjected to microwave irradiation at 300W for 5 minutes at a temperature of 79°C. Upon completion, the reaction mixture is cooled, acidified, and the resulting precipitate is filtered and purified to afford the corresponding benzofuran-2-carboxylic acid.
The Intramolecular Wittig Reaction: A Versatile Tool
The intramolecular Wittig reaction has proven to be a powerful and chemoselective method for the synthesis of highly functionalized benzofurans.[4][5][6] This approach typically involves the in situ generation of a phosphorus ylide, which then undergoes an intramolecular cyclization with a proximate ester, thioester, or amide functionality to form the furan ring.[7] The choice of reagents and reaction conditions can be tuned to selectively favor the formation of benzofurans over other potential products like oxazoles.[4][5]
Logical Flow of the Intramolecular Wittig Reaction for Benzofuran Synthesis
Caption: General workflow for benzofuran synthesis via the intramolecular Wittig reaction.
Transition Metal-Catalyzed Strategies: The Modern Powerhouse
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofurans are no exception. Palladium- and copper-catalyzed reactions, in particular, offer unparalleled efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling and Cyclization Cascades
Palladium catalysts are at the forefront of modern benzofuran synthesis, enabling a diverse array of transformations.
Sonogashira Coupling Followed by Cyclization: This is arguably one of the most robust and widely employed methods for the synthesis of 2,3-disubstituted benzofurans.[8][9] The reaction sequence involves an initial Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[8] Microwave assistance can further enhance the efficiency of this one-pot, three-component reaction.[8]
Heck Reaction and Related Cyclizations: Intramolecular Heck reactions provide an effective means to construct the benzofuran ring. For instance, o-alkenylphenols can undergo oxidative cyclization in the presence of a palladium catalyst to yield 2-substituted benzofurans.[10]
C-H Activation/Functionalization: Direct C-H activation has emerged as a highly atom-economical approach. Palladium-catalyzed C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes offer a novel route to substituted benzofurans.[11]
Synthetic Pathway via Sonogashira Coupling and Cyclization
Caption: A common palladium-catalyzed route to 2,3-disubstituted benzofurans.
Copper-Catalyzed Reactions
While often used as a co-catalyst with palladium in Sonogashira couplings, copper catalysts can also independently mediate benzofuran synthesis. For example, the coupling of cuprous aryl acetylides with o-halophenols is a well-established method for preparing 2-arylbenzofurans.[12]
Comparative Data of Synthetic Routes
| Synthetic Route | Key Starting Materials | Catalyst/Reagent | Typical Conditions | Yields | Scope |
| Perkin Rearrangement [1] | 3-Halocoumarins | NaOH | Reflux in Ethanol (3h) or Microwave (5 min) | High to Quantitative | Good for benzofuran-2-carboxylic acids |
| Intramolecular Wittig [4] | o-Acyloxybenzyl triphenylphosphonium bromides | Base (e.g., Et3N) | Room Temperature | Good to Excellent | Tolerates a wide range of functional groups |
| Sonogashira/Cyclization [8] | o-Iodophenols, Terminal Alkynes, Aryl Iodides | Pd catalyst, CuI | Microwave, Elevated Temperature | Good to Excellent | Excellent for 2,3-disubstituted benzofurans |
| Pd-Catalyzed C-H Activation [11] | 2-Hydroxystyrenes, Iodobenzenes | Pd(OAc)2 | Elevated Temperature | Moderate to Good | Provides access to diverse substitution patterns |
| One-Pot Enolate Arylation [13] | o-Bromophenols, Ketones | Pd catalyst, Ligand | Elevated Temperature, followed by acid | Moderate to Excellent | Broad substrate scope including various ketones |
Benzofurans in Drug Development: Targeting Key Signaling Pathways
The therapeutic potential of benzofuran derivatives is often linked to their ability to modulate critical cellular signaling pathways implicated in various diseases.
Inhibition of mTOR Signaling in Cancer
The AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in many types of cancer, making it a prime target for drug discovery.[14][15] Several studies have identified benzofuran derivatives as potent inhibitors of the mTORC1 protein complex.[14] These compounds serve as valuable scaffolds for the development of novel anticancer agents.
Modulation of NF-κB and MAPK Signaling in Inflammation
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response.[16] Novel benzofuran-piperazine hybrids have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[16] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Simplified Overview of Benzofuran Action on Inflammatory Pathways
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Acetoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-acetoxybenzofuran from 3-hydroxybenzofuran via an acetylation reaction. The protocol detailed below utilizes acetic anhydride as the acetylating agent with pyridine serving as both the solvent and catalyst. This method is a standard and efficient procedure for the O-acetylation of hydroxylated aromatic compounds. Included are detailed experimental procedures, a summary of reaction parameters, and a workflow diagram to ensure successful synthesis and purification of the target compound.
Introduction
Benzofuran derivatives are significant structural motifs found in numerous biologically active compounds and natural products. The functionalization of the benzofuran scaffold is of great interest in medicinal chemistry and drug discovery. The conversion of a hydroxyl group to an acetoxy group can alter the pharmacokinetic and pharmacodynamic properties of a molecule, serving as a key step in structure-activity relationship (SAR) studies. The following protocol outlines a reliable method for the acetylation of 3-hydroxybenzofuran.
Reaction Scheme
Figure 1: General reaction scheme for the acetylation of 3-hydroxybenzofuran.
Experimental Protocols
Materials and Reagents
-
3-Hydroxybenzofuran
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxybenzofuran (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[1] This step should be repeated several times to ensure complete removal of pyridine.[1]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification
-
Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Hydroxybenzofuran | - |
| Reagent | Acetic Anhydride | [1][2] |
| Solvent/Catalyst | Pyridine | [1][2] |
| Reagent Stoichiometry | 1.5 - 2.0 equivalents of Acetic Anhydride | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | [1] |
| Work-up Procedure | Aqueous wash with 1M HCl, NaHCO₃, Brine | [2] |
| Purification Method | Silica Gel Column Chromatography | [1] |
Experimental Workflow
References
Detailed protocol for the acetylation of benzofuran-3-one
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This protocol details the O-acetylation of benzofuran-3-one, a common scaffold in medicinal chemistry. Benzofuran-3-one exists in tautomeric equilibrium with its enol form, 3-hydroxybenzofuran. The described method, adapted from established procedures, focuses on the acetylation of the hydroxyl group of the enol tautomer using acetic anhydride to yield 3-acetoxybenzofuran. This application note provides a comprehensive methodology, data presentation, and a visual representation of the reaction pathway.
Introduction
Benzofuran-3-one and its derivatives are significant heterocyclic compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and biologically active molecules. Acetylation of this scaffold can be a crucial step in modifying its properties or for use as a protecting group in multi-step syntheses. Benzofuran-3-one can undergo either C-acetylation at the C-2 position or O-acetylation of its enol tautomer, 3-hydroxybenzofuran. The reaction conditions often dictate the regioselectivity of the acetylation. The protocol outlined below is for the O-acetylation to form the corresponding acetate ester.
Reaction Scheme
The acetylation of benzofuran-3-one proceeds through its enol tautomer, 3-hydroxybenzofuran, which reacts with an acetylating agent such as acetic anhydride.
Application Notes and Protocols: 3-Acetoxybenzofuran as a Versatile Intermediate in Multi-step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a conceptual framework for utilizing 3-acetoxybenzofuran as a pivotal intermediate in the multi-step synthesis of complex molecules, particularly those with potential pharmacological activity. The benzofuran scaffold is a core structure in numerous biologically active natural products and synthetic drugs. The strategic use of the 3-acetoxy group as a precursor to the reactive 3-hydroxybenzofuran allows for a range of synthetic transformations, making it a valuable building block in medicinal chemistry and drug development.[1][2]
Overview of this compound's Synthetic Utility
This compound serves as a stable, protected form of 3-hydroxybenzofuran. The acetyl group can be readily removed under mild basic conditions to unmask the hydroxyl group, which can then direct further electrophilic substitution or participate in various coupling reactions. This strategy is particularly useful for controlling regioselectivity in the functionalization of the benzofuran ring system.
A key application of 3-hydroxybenzofuran (derived from this compound) is its participation in electrophilic substitution reactions, such as the Mannich and Vilsmeier-Haack reactions. These reactions introduce aminomethyl and formyl groups, respectively, which are versatile handles for further synthetic elaborations.
Multi-step Synthesis of a Bioactive Analog via Mannich Reaction
This section details a representative multi-step synthesis starting from 3-hydroxybenzofuran (readily prepared from this compound) to yield a 2-aminomethyl-3-hydroxybenzofuran derivative. Such compounds are of interest due to the prevalence of the aminomethyl moiety in pharmacologically active molecules.[3]
Logical Workflow for the Synthesis
Caption: Synthetic pathway from this compound to a Mannich base.
Experimental Protocols
Step 1: Hydrolysis of this compound to 3-Hydroxybenzofuran
-
Methodology: To a solution of this compound (1.0 eq) in methanol is added a catalytic amount of a base (e.g., sodium methoxide). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a weak acid. The product, 3-hydroxybenzofuran, is then extracted and purified.
Step 2: Mannich Reaction of 3-Hydroxybenzofuran
-
Methodology: 3-Hydroxybenzofuran (1.0 eq) is dissolved in a suitable solvent such as ethanol. To this solution, an aqueous solution of formaldehyde (1.1 eq) and a secondary amine (e.g., dimethylamine, 1.1 eq) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the product, the corresponding Mannich base, is isolated by filtration or extraction and purified by recrystallization or column chromatography.[4]
Quantitative Data
| Step | Product | Reagents | Typical Yield (%) |
| 1 | 3-Hydroxybenzofuran | This compound, NaOMe, MeOH | >95 |
| 2 | 2-(Dimethylaminomethyl)-3-hydroxybenzofuran | 3-Hydroxybenzofuran, Formaldehyde, Dimethylamine | 70-85 |
Synthesis of a Formylated Intermediate via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including 3-hydroxybenzofuran.[5][6][7][8] The resulting 2-formyl-3-hydroxybenzofuran is a valuable intermediate for the synthesis of a wide range of derivatives, including oximes, hydrazones, and Schiff bases, which are known to exhibit diverse biological activities.
Experimental Workflow
Caption: Vilsmeier-Haack formylation of 3-hydroxybenzofuran.
Experimental Protocol
-
Methodology: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. 3-Hydroxybenzofuran, dissolved in DMF, is then added to the freshly prepared reagent. The reaction mixture is stirred at a controlled temperature and monitored by TLC. After the reaction is complete, it is quenched by pouring it onto crushed ice, followed by neutralization with a base. The precipitated product, 2-formyl-3-hydroxybenzofuran, is collected by filtration, washed, and purified.
Quantitative Data
| Product | Reagents | Typical Yield (%) |
| 2-Formyl-3-hydroxybenzofuran | 3-Hydroxybenzofuran, DMF, POCl₃ | 65-80 |
Further Applications and Future Directions
The aminomethyl and formyl functionalities introduced at the 2-position of the 3-hydroxybenzofuran core open up a vast chemical space for the development of novel compounds. The Mannich bases can serve as precursors for quaternary ammonium salts or can be further modified at the amine nitrogen. The aldehyde group of the Vilsmeier product is a versatile handle for the construction of various heterocyclic rings fused to the benzofuran system.
These synthetic routes, starting from the readily accessible this compound, provide a robust platform for the generation of libraries of benzofuran derivatives for screening in drug discovery programs targeting a wide range of diseases.
References
- 1. scilit.com [scilit.com]
- 2. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. oarjbp.com [oarjbp.com]
- 4. zenodo.org [zenodo.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application of 3-Acetoxybenzofuran in the Synthesis of Bioactive Molecules: A Review of Potential Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. 3-Acetoxybenzofuran, a stable precursor to the reactive benzofuran-3-ol (3-hydroxybenzofuran), represents a valuable starting material for the synthesis of various 3-substituted benzofuran derivatives with potential therapeutic applications. The acetyl group serves as a convenient protecting group for the hydroxyl functionality, which can be readily removed under mild conditions to unmask the reactive hydroxyl group for further chemical transformations.
This document outlines potential synthetic strategies for the application of this compound in the generation of bioactive molecules, based on established chemical reactions of phenols and their derivatives. While specific, named bioactive molecules with detailed protocols originating directly from this compound are not extensively documented in publicly available literature, the following sections provide generalized protocols for key reactions that can be employed to synthesize libraries of 3-substituted benzofurans for biological screening.
General Experimental Workflow
The general workflow for utilizing this compound in the synthesis of bioactive derivatives typically involves a two-step process: deacetylation to reveal the hydroxyl group, followed by a diversification reaction to introduce various functionalities at the 3-position.
Caption: General workflow for the synthesis and screening of bioactive molecules from this compound.
Key Experimental Protocols
The following are generalized protocols for key chemical transformations starting from benzofuran-3-ol, the deprotected form of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Deacetylation of this compound to Benzofuran-3-ol
This initial step is crucial for activating the 3-position for subsequent reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid (or a stoichiometric amount of sodium hydroxide).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture. If acid was used, add saturated sodium bicarbonate solution until effervescence ceases. If base was used, add dilute HCl until the pH is neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzofuran-3-ol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation (Etherification) of Benzofuran-3-ol
The synthesis of 3-alkoxybenzofuran derivatives can introduce lipophilic groups that may enhance biological activity.
Materials:
-
Benzofuran-3-ol
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Standard work-up reagents as in Protocol 1
Procedure:
-
To a solution of benzofuran-3-ol (1.0 eq) in anhydrous DMF or acetone, add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-alkoxybenzofuran derivative.
Protocol 3: Esterification of Benzofuran-3-ol
Ester derivatives at the 3-position can be synthesized to explore the impact of different acyl groups on bioactivity.
Materials:
-
Benzofuran-3-ol
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
An acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride)
-
A suitable base (e.g., Triethylamine (Et₃N), Pyridine)
-
Standard work-up reagents as in Protocol 1
Procedure:
-
Dissolve benzofuran-3-ol (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Mannich Reaction of Benzofuran-3-ol
The Mannich reaction introduces an aminomethyl group, which can significantly impact the pharmacological properties of the molecule, often enhancing water solubility and receptor binding.[2][3][4][5]
Materials:
-
Benzofuran-3-ol
-
A secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Formaldehyde (aqueous solution, ~37%)
-
Ethanol (EtOH) or Acetic Acid
-
Standard work-up reagents as in Protocol 1
Procedure:
-
In a flask, mix the secondary amine (1.1 eq) and formaldehyde (1.1 eq) in ethanol and stir for 30 minutes at room temperature.
-
Add benzofuran-3-ol (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting Mannich base by column chromatography or recrystallization.
Potential Biological Activities and Data Presentation
Derivatives synthesized via the above protocols can be screened for a variety of biological activities. Benzofuran derivatives have shown promise in several therapeutic areas.[6][7]
Table 1: Hypothetical Bioactivity Data for Synthesized 3-Substituted Benzofuran Derivatives
| Compound ID | R Group at C3-Position | Assay Type | Target | IC₅₀ / EC₅₀ (µM) |
| BZF-001 | -OCH₂Ph | Anticancer | HeLa Cells | 15.2 |
| BZF-002 | -OCOPh | Antimicrobial | S. aureus | 25.8 |
| BZF-003 | -CH₂-N(CH₃)₂ | Anti-inflammatory | COX-2 Inhibition | 8.5 |
| BZF-004 | -OCH₂CH₃ | Anticancer | A549 Cells | 22.1 |
| BZF-005 | -OCOCH₃ | Antimicrobial | E. coli | > 50 |
| BZF-006 | -CH₂-morpholine | Anti-inflammatory | 5-LOX Inhibition | 12.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Signaling Pathway Visualization
The mechanism of action of newly synthesized bioactive benzofuran derivatives often involves modulation of key cellular signaling pathways. For instance, some anticancer agents interfere with cell cycle progression or induce apoptosis.
Caption: Potential inhibition of pro-survival signaling pathways by bioactive benzofuran derivatives.
Conclusion
This compound serves as a versatile and accessible starting material for the synthesis of a diverse range of 3-substituted benzofuran derivatives. Through straightforward deacetylation followed by common synthetic transformations such as O-alkylation, esterification, and the Mannich reaction, libraries of novel compounds can be generated. Subsequent biological screening of these compounds holds the potential for the discovery of new lead molecules for drug development in various therapeutic areas. The protocols and workflows outlined in this document provide a foundational guide for researchers to explore the chemical space around the benzofuran-3-yl scaffold and to identify novel bioactive agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Hydroxyl Group Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the hydroxyl group is a ubiquitous and highly reactive functional group. Its propensity to participate in a wide range of reactions necessitates the use of protecting groups to temporarily mask its reactivity, allowing for chemical transformations to be performed selectively at other positions within the molecule. An ideal protecting group should be easy to introduce and remove in high yield, stable to a variety of reaction conditions, and should not interfere with other functional groups.
This document provides a comprehensive overview of commonly employed strategies for the protection of hydroxyl functions. It also addresses the theoretical suitability of 3-acetoxybenzofuran as a potential protecting group and clarifies its current standing in synthetic chemistry.
Consideration of this compound as a Hydroxyl Protecting Group
A thorough review of the chemical literature indicates that this compound is not utilized as a protecting group for hydroxyl functions. The inherent reactivity of the acetate ester within the this compound structure makes it susceptible to cleavage under both acidic and basic conditions. This lack of stability under common reaction conditions renders it unsuitable for the temporary masking of a hydroxyl group, as the protecting group itself would likely be cleaved during subsequent synthetic steps. Therefore, the focus of these application notes will be on well-established and reliable hydroxyl protecting groups.
Commonly Used Hydroxyl Protecting Groups: A Comparative Overview
The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, including the stability of the substrate and the reaction conditions of subsequent steps. The following sections detail the application and protocols for several classes of widely used hydroxyl protecting groups.
Silyl Ethers
Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of formation, stability under a range of non-acidic conditions, and selective removal.[1][2][3][4] The steric and electronic properties of the substituents on the silicon atom influence the stability and reactivity of the silyl ether, allowing for fine-tuning of the protecting group strategy.[2][3]
Table 1: Comparison of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile & Key Features |
| Trimethylsilyl | TMS | TMSCl, Imidazole, DMF or TMSCl, Et3N, CH2Cl2 | Mild acid (e.g., AcOH in THF/H2O) or K2CO3 in MeOH | Labile to mild acid and chromatography on silica gel. Suitable for temporary protection.[3][5] |
| Triethylsilyl | TES | TESCl, Imidazole, DMF or TESCl, Pyridine | Acidic conditions (e.g., AcOH, TFA) or fluoride sources (e.g., TBAF) | More stable than TMS to acidic conditions.[6][7] |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, Imidazole, DMF or TBSOTf, 2,6-Lutidine, CH2Cl2 | Fluoride sources (e.g., TBAF in THF), or strong acid (e.g., TFA) | Widely used due to its good stability under basic and mildly acidic conditions.[3][5][6] |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF or TIPSOTf, 2,6-Lutidine, CH2Cl2 | Fluoride sources (e.g., TBAF in THF), or strong acid | More sterically hindered and thus more stable to acidic conditions than TBS.[3][6] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | Fluoride sources (e.g., TBAF in THF), or strong acid | Very stable to acidic conditions due to steric bulk.[3][8] |
Alkyl Ethers
Alkyl ethers are robust protecting groups, generally stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.[2][9]
Table 2: Comparison of Common Alkyl Ether Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile & Key Features |
| Benzyl | Bn | BnBr or BnCl, NaH, THF/DMF | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (e.g., BBr₃) | Stable to a wide range of acidic and basic conditions. Orthogonal to many other protecting groups.[9][10][11] |
| p-Methoxybenzyl | PMB | PMBCl, NaH, THF/DMF | Oxidative cleavage (DDQ or CAN) or strong acid | Can be selectively removed in the presence of a benzyl group.[2][12] |
| Trityl | Tr | TrCl, Pyridine, DMAP | Mild acidic conditions (e.g., TFA in CH₂Cl₂, AcOH) | Sterically bulky, leading to selective protection of primary alcohols.[2][13][14] |
| Methoxymethyl | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH) | Stable to bases and nucleophiles. MOMCl is a carcinogen.[1][15][16][17] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, DIPEA, CH₂Cl₂ | Fluoride sources (e.g., TBAF) or Lewis acids | Stable to a wide range of conditions; removable under non-acidic conditions.[2] |
| Tetrahydropyranyl | THP | DHP, cat. PPTS or TsOH, CH₂Cl₂ | Acidic conditions (e.g., AcOH in THF/H₂O) | Forms a diastereomeric mixture. Stable to bases and nucleophiles.[1][10] |
Esters
Ester protecting groups are readily introduced and are stable to acidic and reductive conditions. However, they are sensitive to basic conditions that promote hydrolysis.[6]
Table 3: Comparison of Common Ester Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile & Key Features |
| Acetyl | Ac | Ac₂O, Pyridine, DMAP or AcCl, Et₃N, CH₂Cl₂ | Basic hydrolysis (e.g., K₂CO₃ in MeOH) or acidic hydrolysis | Easy to introduce and remove. Sensitive to nucleophiles and bases.[8][12] |
| Benzoyl | Bz | BzCl, Pyridine, DMAP | Basic hydrolysis (e.g., NaOH in MeOH/H₂O) | More stable to hydrolysis than acetyl esters.[12] |
| Pivaloyl | Piv | PivCl, Pyridine, DMAP | Strong basic (e.g., KOH) or acidic conditions, or with reducing agents (e.g., LiAlH₄) | Sterically hindered and thus more robust than acetyl and benzoyl esters.[6][12] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
-
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 - 1.5 equiv)
-
Imidazole (2.0 - 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the alcohol (1.0 equiv) and imidazole (2.0 - 2.5 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl (1.1 - 1.5 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)[11]
-
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.1 - 1.5 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Protection of an Alcohol as a Benzyl (Bn) Ether
-
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 - 1.5 equiv)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH (1.2 - 1.5 equiv) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in the same solvent dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add BnBr or BnCl (1.1 - 1.5 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis[11]
-
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
Palladium on carbon (Pd/C) (10 wt. %, 5-10 mol%)
-
Methanol, Ethanol, or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Visualizations
Caption: General workflow for the protection and deprotection of a hydroxyl group.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. zmsilane.com [zmsilane.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining the Cytotoxicity of Benzofuran Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer properties.[1] Assessing the cytotoxic effects of these compounds on cancer cells is a critical first step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and proliferation.[2][3][4] This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of their viability.[1]
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[2][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3][6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[5][6]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of benzofuran derivatives on cancer cell lines.
Experimental Protocols
Materials and Reagents
-
Benzofuran derivatives of interest
-
Cancer cell line(s) of choice (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Sterile pipette tips and tubes
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex or sonicate until the MTT is completely dissolved.[2]
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.[5][6]
-
Store the MTT stock solution at -20°C for long-term storage or at 4°C for frequent use, protected from light.[5][6]
-
-
Benzofuran Derivative Stock Solutions:
-
Prepare a high-concentration stock solution of each benzofuran derivative (e.g., 10 mM) in sterile DMSO.
-
Store the stock solutions at -20°C.
-
-
Serial Dilutions of Benzofuran Derivatives:
-
On the day of the experiment, prepare a series of working concentrations of the benzofuran derivatives by diluting the stock solution in a complete cell culture medium.
-
It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the approximate cytotoxic range.
-
For the main experiment, prepare a narrower range of concentrations (e.g., 6-8 concentrations) around the estimated IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of benzofuran derivatives.
Caption: A flowchart outlining the major steps of the MTT cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in a complete culture medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the optimal seeding density. The optimal density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well in a 96-well plate.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for control groups: untreated cells (vehicle control, receiving only the medium with the same concentration of DMSO as the treated wells) and blank wells (medium only, without cells).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.[1]
-
-
Compound Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared serial dilutions of the benzofuran derivatives to the respective wells.
-
For the vehicle control wells, add 100 µL of the medium containing the highest concentration of DMSO used in the treatment wells.
-
For the blank wells, add 100 µL of fresh medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well, including the control and blank wells.[7]
-
Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator.[6][7][8] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker and shake at a low speed for 10-15 minutes to ensure complete solubilization of the formazan.[2][7]
-
-
Absorbance Measurement:
Data Presentation
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the benzofuran derivative using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. The IC50 value can then be calculated using non-linear regression analysis.
Tabular Presentation of Results
Summarize the quantitative data in a clear and structured table for easy comparison of the cytotoxic effects of different benzofuran derivatives.
| Benzofuran Derivative | Cell Line | Incubation Time (hours) | IC50 (µM) ± SD |
| Derivative A | MCF-7 | 24 | 15.2 ± 1.8 |
| 48 | 8.7 ± 0.9 | ||
| 72 | 4.1 ± 0.5 | ||
| Derivative B | MCF-7 | 24 | 25.6 ± 2.3 |
| 48 | 14.3 ± 1.5 | ||
| 72 | 7.9 ± 0.8 | ||
| Derivative A | HeLa | 24 | 20.1 ± 2.1 |
| 48 | 11.5 ± 1.2 | ||
| 72 | 6.3 ± 0.7 | ||
| Derivative B | HeLa | 24 | 32.8 ± 3.5 |
| 48 | 18.9 ± 2.0 | ||
| 72 | 10.4 ± 1.1 |
SD: Standard Deviation from at least three independent experiments.
Potential Signaling Pathway Affected by Benzofuran Derivatives
Benzofuran derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that may be activated by these compounds.
Caption: A diagram showing a possible apoptotic pathway induced by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
High-Throughput Screening of 3-Acetoxybenzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][2] The 3-acetoxybenzofuran scaffold represents a key area of interest for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivatives, focusing on anticancer and antiviral applications.
Data Presentation: Quantitative Bioactivity of Benzofuran Derivatives
The following tables summarize the bioactivity of various 3-substituted benzofuran derivatives from screening campaigns, offering a comparative baseline for new screening efforts.
Table 1: Anticancer Activity of 3-Substituted Benzofuran Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | MTT | 3.01 | [1] |
| HCT-116 (Colon) | MTT | 5.20 | [1] | ||
| HT-29 (Colon) | MTT | 9.13 | [1] | ||
| 3-(Bromomethyl)benzofuran | Compound 1 | K562 (Leukemia) | MTT | 5 | [2] |
| HL60 (Leukemia) | MTT | 0.1 | [2] | ||
| 3-Oxadiazolylbenzofuran | 14c (Bromo derivative) | HCT-116 (Colon) | MTT | 3.27 | [1] |
| 3-(Piperazinylmethyl)benzofuran | 9h | Panc-1 (Pancreatic) | Viability | 1.71 | [3] |
| 11d | Panc-1 (Pancreatic) | Viability | 2.99 | [3] | |
| 13b | Panc-1 (Pancreatic) | Viability | 1.71 | [3] |
Table 2: Antiviral and Enzyme Inhibitory Activity of Benzofuran Derivatives
| Compound Class | Derivative Example | Target/Virus | Assay Type | EC50/IC50 (µM) | Reference |
| Benzofuran Derivative | - | Hepatitis C Virus (HCV) | Luciferase Reporter | < 0.1 (Potent exemplars) | [4] |
| Benzofuran Derivative | - | Human Coronavirus 229E | Viral Replication | μM range | [5] |
| Benzofuran Derivative | - | SARS-CoV-2 | Viral Replication | nM range | [5] |
| 2-Phenyl-benzofuran-3-carboxamide | Ia-22 | Staphylococcus aureus Sortase A | FRET-based | 30.8 | [6] |
| 3-(Piperazinylmethyl)benzofuran | 9h | CDK2 | Kinase Assay | 0.041 | [3] |
| 11d | CDK2 | Kinase Assay | 0.042 | [3] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)
This protocol outlines a primary HTS assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound derivative library (dissolved in DMSO)
-
384-well clear-bottom microplates
-
Multichannel pipettes and automated liquid handling systems
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives. Add 100 nL of each compound solution to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for active compounds using non-linear regression analysis.
Protocol 2: High-Throughput Apoptosis Screening (Caspase-Glo® 3/7 Assay)
This secondary assay identifies compounds that induce apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Caspase-Glo® 3/7 Reagent
-
This compound derivative library
-
384-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1, using white-walled plates.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 50 µL of the reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours in the dark.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to vehicle controls to determine the fold-increase in caspase activity.
Protocol 3: High-Throughput Antiviral Screening (Luciferase Reporter Assay)
This protocol is adapted for screening compounds against viruses that can be studied using a reporter system, such as Hepatitis C Virus (HCV).[4]
Materials:
-
Huh-7.5 cells stably expressing a luciferase reporter gene linked to viral replication
-
Complete culture medium
-
This compound derivative library
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7.5 reporter cells into 384-well plates.
-
Compound Addition: Add test compounds at various concentrations.
-
Viral Infection: Infect the cells with the reporter virus.
-
Incubation: Incubate for 48-72 hours to allow for viral replication.
-
Lysis and Luminescence Measurement: Add luciferase assay reagent to lyse the cells and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viral replication inhibition relative to vehicle controls. Determine EC50 values for active compounds. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Visualizations: Workflows and Signaling Pathways
Caption: High-throughput screening workflow for identifying anticancer this compound derivatives.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of 3-Acetoxybenzofuran: A Guide to Electrophilic and Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reactions of 3-acetoxybenzofuran with various electrophiles and nucleophiles. This compound is a versatile heterocyclic compound and a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Understanding its reactivity is crucial for its effective utilization in drug discovery and organic synthesis.
Introduction to the Reactivity of this compound
This compound possesses a unique electronic structure that dictates its reactivity. The benzofuran ring system is electron-rich and generally susceptible to electrophilic attack. The 3-acetoxy group, being an oxygen-linked substituent, can influence the regioselectivity of these reactions. Furthermore, the ester functionality at the 3-position provides a site for nucleophilic attack, leading to either substitution at the acyl carbon or hydrolysis to the corresponding 3-hydroxybenzofuran. This enol-like hydroxyl group can tautomerize to the more stable keto form, benzofuran-3(2H)-one, which exhibits its own distinct reactivity profile, particularly at the C2 position.
Reactions with Electrophiles
Electrophilic aromatic substitution reactions on the benzofuran nucleus are a cornerstone of its functionalization. While benzofuran itself typically undergoes electrophilic substitution preferentially at the C2 position, the directing effect of a substituent at the C3 position, such as an acetoxy group, can modify this selectivity.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the benzofuran ring, a key transformation in the synthesis of various pharmaceutical intermediates. The reaction of benzofurans with acylating agents in the presence of a Lewis acid catalyst can lead to substitution at either the C2 or C3 position, with the regioselectivity being influenced by the reaction conditions and the nature of the substituents. For 3-substituted benzofurans, acylation often occurs at the C2 position.
Protocol: Friedel-Crafts Acylation of 2-Butylbenzofuran (A Representative Benzofuran)
This protocol describes the acylation of a 2-substituted benzofuran, which provides a model for the expected reactivity of this compound where acylation would likely occur at the 2-position.
Materials:
-
2-Butylbenzofuran
-
p-Methoxybenzoyl chloride
-
Ytterbium triflate (Yb(OTf)₃)
-
Solvent (e.g., dichloroethane)
Procedure:
-
To a solution of 2-butylbenzofuran in the chosen solvent, add the catalyst Ytterbium triflate.
-
Add p-methoxybenzoyl chloride to the mixture.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran. Note that in this specific patented example, a subsequent demethylation occurs to give the hydroxybenzoyl product.[1]
Quantitative Data for a Related Friedel-Crafts Acylation:
| Reactant | Acylating Agent | Catalyst | Solvent | Product | Yield | Reference |
| 2-Butylbenzofuran | p-Methoxybenzoyl chloride | Yb(OTf)₃ | Dichloroethane | 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | Not specified | [1] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] For benzofurans, this reaction typically occurs at the C2 position. The resulting 2-formylbenzofurans are valuable intermediates for further synthetic transformations.
Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene
This general protocol can be adapted for the formylation of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Water
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of the substrate in DMF at 0 °C, add the Vilsmeier reagent, prepared from DMF and POCl₃.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by adding a solution of sodium acetate in water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the formylated product.[2]
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group.[5][6][7] While this compound itself is not a typical substrate, its hydrolysis product, benzofuran-3(2H)-one, possesses an active methylene group at the C2 position, making it an excellent candidate for the Mannich reaction. This reaction allows for the introduction of an aminomethyl group, a common structural motif in many pharmaceuticals.
Protocol: Mannich Reaction of a Ketone (General)
This protocol can be adapted for benzofuran-3(2H)-one.
Materials:
-
Benzofuran-3(2H)-one
-
Formaldehyde
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Combine the ketone, formaldehyde, and the secondary amine hydrochloride in ethanol.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Treat the residue with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the Mannich base.
Reactions with Nucleophiles
The primary site for nucleophilic attack on this compound is the electrophilic carbon of the acetate group. This can lead to hydrolysis or reactions with other nucleophiles. Additionally, the reactivity of the tautomer, benzofuran-3(2H)-one, with nucleophiles is of significant interest.
Hydrolysis to 3-Hydroxybenzofuran and Benzofuran-3(2H)-one
The hydrolysis of the acetate group in this compound yields 3-hydroxybenzofuran, which exists in equilibrium with its more stable keto tautomer, benzofuran-3(2H)-one. This ketone is a versatile intermediate for further synthesis.
Protocol: Hydrolysis of an Ester (General)
This general protocol can be applied to the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Ethanol or Methanol
-
Water
Procedure (Base-catalyzed):
-
Dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield benzofuran-3(2H)-one.
Procedure (Acid-catalyzed):
-
Dissolve this compound in a mixture of ethanol and water.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product, dry, and concentrate as described above.
Condensation Reactions of Benzofuran-3(2H)-one
Benzofuran-3(2H)-one readily undergoes condensation reactions at the C2 position with aldehydes and ketones to form aurones, a class of flavonoids with diverse biological activities.[8]
Protocol: Condensation of Benzofuran-3(2H)-one with an Aldehyde
Materials:
-
Benzofuran-3(2H)-one
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Morpholine acetate or Piperidine
-
Ethanol
Procedure:
-
Dissolve benzofuran-3(2H)-one and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of morpholine acetate or piperidine.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the corresponding 2-benzylidenebenzofuran-3(2H)-one (aurone).[8]
Quantitative Data for Condensation Reactions:
| Benzofuran-3(2H)-one | Aldehyde/Ketone | Catalyst | Solvent | Product | Yield | Reference |
| Coumaranone | Benzil | Clay (K10, KSF, or Maghia) | Solvent-free (Microwave) | Acylaurone | ~80% | [8] |
Reaction with Grignard Reagents
Grignard reagents are potent nucleophiles that can react with the ester functionality of this compound. This reaction is expected to proceed via nucleophilic acyl substitution, followed by a second addition to the resulting ketone, ultimately yielding a tertiary alcohol after acidic workup.
Protocol: Reaction of an Ester with a Grignard Reagent (General)
This general protocol can be adapted for this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve this compound in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent (at least 2 equivalents) to the solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the tertiary alcohol.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry. Its reactions with electrophiles, primarily at the C2 position, allow for the introduction of various functional groups. The ester moiety at the C3 position serves as a handle for nucleophilic transformations, most notably hydrolysis to the reactive benzofuran-3(2H)-one, which is a key precursor for the synthesis of aurones and other functionalized benzofurans. The protocols and data presented herein provide a foundation for the further exploration and application of this compound in the development of novel chemical entities for the pharmaceutical and other industries. Further investigation into the specific directing effects of the 3-acetoxy group and the full scope of its nucleophilic reactions will undoubtedly uncover new synthetic possibilities.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. oarjbp.com [oarjbp.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3] Consequently, the development of efficient and versatile synthetic methodologies for constructing the benzofuran core is a significant focus for researchers in organic synthesis and drug development. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer considerable advantages in terms of efficiency, cost-effectiveness, and environmental friendliness.[4]
This document provides detailed application notes and experimental protocols for several key one-pot strategies for synthesizing functionalized benzofurans.
Application Note 1: Palladium-Catalyzed One-Pot Synthesis from o-Bromophenols and Ketones
This method provides a powerful route to 2,3-disubstituted benzofurans through a palladium-catalyzed enolate arylation followed by an acid-mediated cyclization.[5][6] The process demonstrates broad substrate scope, accommodating a variety of ketones and substituted o-bromophenols.[5] A significant advantage is the ability to shorten reaction times from hours to minutes by using microwave irradiation without a reduction in yield.[5] This strategy was successfully applied to a concise, three-step synthesis of the natural product eupomatenoid 6.[5][6]
Logical Workflow: Pd-Catalyzed Enolate Arylation and Cyclization
Caption: Workflow for the one-pot benzofuran synthesis via enolate arylation.
Experimental Protocol
This protocol is adapted from the procedure described by Eidamshaus and Burch (2008).[5][6]
Materials:
-
o-Bromophenol derivative
-
Ketone derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Microwave reactor or standard heating equipment
Procedure:
-
To a reaction vessel, add the o-bromophenol (1.0 equiv.), the ketone (1.2 equiv.), palladium(II) acetate (0.05 equiv.), 2-(dicyclohexylphosphino)biphenyl (0.075 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture. For conventional heating, maintain at 100 °C for 22 hours.[5] For microwave irradiation, heat at 100 °C for 30 minutes.[5]
-
After the arylation is complete, cool the mixture to room temperature.
-
Add a 1:1 mixture of dichloromethane and trifluoroacetic acid to the reaction mixture to induce cyclization.[5]
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran.[5]
Data Presentation: Substrate Scope and Yields
| Entry | o-Bromophenol | Ketone | Yield (%) |
| 1 | 2-Bromophenol | Propiophenone | 81 |
| 2 | 2-Bromophenol | Acetophenone | 75 |
| 3 | 2-Bromo-4-methylphenol | Propiophenone | 78 |
| 4 | 2-Bromo-4-chlorophenol | 4'-Methoxypropiophenone | 45 |
| 5 | 2-Bromo-5-methylphenol | Cyclohexanone | 68 |
| Data sourced from Eidamshaus & Burch, 2008.[5] |
Application Note 2: Copper-Catalyzed One-Pot Aerobic Oxidative Cyclization of Phenols and Alkynes
This methodology provides a regioselective, one-pot synthesis of polysubstituted benzofurans from readily available phenols and alkynes.[7] The transformation is catalyzed by a copper catalyst and utilizes molecular oxygen as an environmentally benign oxidant.[7][8] The process involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization.[7] This approach is notable for its wide functional group tolerance.[7]
Reaction Pathway: Cu-Catalyzed Aerobic Cyclization
Caption: Proposed mechanism for the one-pot synthesis of benzofurans.
Experimental Protocol
This is a general protocol based on the copper-catalyzed aerobic cyclization of phenols and alkynes.[7]
Materials:
-
Phenol derivative
-
Alkyne derivative
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
Solvent (e.g., DMSO)
-
Oxygen (O₂) balloon or access to air
Procedure:
-
In a reaction flask, dissolve the phenol (1.0 equiv.), alkyne (1.2 equiv.), and the copper catalyst (e.g., CuI, 10 mol%) in the solvent.
-
Purge the flask with oxygen and maintain an oxygen atmosphere using a balloon (or leave open to the air).
-
Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and stir vigorously to ensure sufficient mixing and oxygen uptake.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain the pure functionalized benzofuran.
Data Presentation: Representative Yields
| Entry | Phenol | Alkyne | Yield (%) |
| 1 | Phenol | Phenylacetylene | 85 |
| 2 | p-Cresol | Phenylacetylene | 82 |
| 3 | p-Methoxyphenol | Phenylacetylene | 78 |
| 4 | Phenol | 1-Octyne | 75 |
| 5 | o-Chlorophenol | 4-Ethynyltoluene | 71 |
| Yields are representative for this class of reaction.[7] |
Application Note 3: One-Pot Synthesis via Sonogashira Coupling and Cyclization
This versatile one-pot procedure enables the synthesis of substituted benzofurans from halogenated phenols (e.g., 3-bromo-4-hydroxyacetophenone) and terminal alkynes.[4] The method involves an initial protection of the phenolic hydroxyl group (if necessary), followed by a palladium/copper-catalyzed Sonogashira cross-coupling.[4][9] Subsequent deprotection and spontaneous or base-induced intramolecular cyclization in the same pot affords the final benzofuran product.[4] This approach avoids the isolation of intermediates, thereby improving overall efficiency.[4]
Experimental Workflow: Sonogashira Coupling and Cyclization
Caption: One-pot sequence for benzofuran synthesis via Sonogashira coupling.
Experimental Protocol
This protocol is based on the synthesis of 5-acetyl-2-phenylbenzofuran.[4]
Materials:
-
3-Bromo-4-hydroxyacetophenone or 4-hydroxy-3-iodoacetophenone
-
Acetic anhydride (protecting agent)
-
Phenylacetylene
-
Diisopropylamine (base and solvent)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
Protection (in situ): To a solution of 3-bromo-4-hydroxyacetophenone (1.0 equiv.) in diisopropylamine, add acetic anhydride (1.1 equiv.) at room temperature. Stir for a few minutes until acetylation is complete (monitored by TLC).[4]
-
Sonogashira Coupling: To the same flask, add phenylacetylene (1.1 equiv.), PdCl₂ (0.01 equiv.), PPh₃ (0.02 equiv.), and CuI (0.01 equiv.).[4] Stir the mixture at room temperature. The coupling is typically complete in under two hours.[4]
-
Deprotection and Cyclization: Once the coupling is complete, add a solution of potassium hydroxide in aqueous methanol to the reaction mixture to facilitate the removal of the acetyl protecting group and induce ring closure.[4]
-
Stir until the cyclization is complete.
-
Workup: Neutralize the reaction mixture with dilute acid (e.g., 1M HCl) and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-acetyl-2-phenylbenzofuran.
Data Presentation: Synthesis of 5-acetyl-2-phenylbenzofuran
| Starting Material | Yield (%) |
| 3-Bromo-4-hydroxyacetophenone | 74 |
| 4-Hydroxy-3-iodoacetophenone | 57 |
| Data sourced from Csékei et al., 2004.[4] |
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Benzofuran Anti-Inflammatory Potential
Introduction
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a foundational scaffold for numerous compounds with significant pharmacological activities.[1] Its derivatives have garnered considerable interest in medicinal chemistry for their broad therapeutic potential, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3][4] The anti-inflammatory capacity of benzofurans is primarily attributed to their ability to modulate key biological pathways and enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the production of inflammatory mediators like nitric oxide (NO) and various cytokines.[1][5][6]
This document provides detailed application notes and experimental protocols for a panel of robust in vitro assays designed to screen and characterize the anti-inflammatory potential of novel benzofuran derivatives. These assays are essential tools for researchers in drug discovery and development to identify and advance promising lead compounds.
Key Inflammatory Signaling Pathways
Inflammation is regulated by complex signaling networks. Benzofuran derivatives often exert their effects by targeting key nodes within these pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes and are common targets for anti-inflammatory drugs.[7][8][9]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation.[10][11] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[12][13] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[11][12]
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[14][15] External stimuli like LPS activate a cascade of upstream kinases, leading to the phosphorylation and activation of p38, JNK, and ERK.[9][13] These activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), which, in concert with NF-κB, drive the expression of inflammatory mediators.[13] Targeting MAPK pathways is a key strategy for developing anti-inflammatory therapeutics.[9][16]
Nitric Oxide (NO) Production Inhibition Assay
Application Note
Nitric oxide (NO) is a key signaling molecule in inflammation.[17][18] While it has regulatory roles at physiological levels, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response contributes to cytotoxicity and tissue damage.[17] This assay evaluates the ability of benzofuran compounds to inhibit NO production in macrophages, typically murine RAW 264.7 cells, stimulated with LPS.[19] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17] This is a widely used primary screening assay for potential anti-inflammatory agents.[7][19]
Experimental Protocol
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[19]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).
-
Inflammatory Stimulus: Add LPS (e.g., from E. coli) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Nitrite Quantification (Griess Assay):
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value (the concentration of compound that inhibits NO production by 50%).
Cyclooxygenase (COX) Inhibition Assays
Application Note
Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are central to the inflammatory process.[1] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation.[1] Therefore, selective inhibition of COX-2 is a major goal in anti-inflammatory drug development to minimize side effects.[1] These assays determine a benzofuran compound's ability to inhibit COX-1 and/or COX-2 activity, providing crucial information on its mechanism of action and selectivity. Assays can be performed using purified enzymes (cell-free) or in a cellular context.[20][21]
Experimental Protocol (Cell-Free Colorimetric)
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary cofactors like heme.[22] Equilibrate all reagents to the reaction temperature (e.g., 37°C).
-
Enzyme and Inhibitor Setup: In a 96-well plate, add the reaction buffer, the test benzofuran compound at various concentrations, and the purified human recombinant COX-1 or COX-2 enzyme. Include wells for 100% activity (enzyme, no inhibitor) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[22]
-
Reaction and Termination: Allow the reaction to proceed for a fixed time (e.g., 2 minutes) at 37°C. Terminate the reaction.[22]
-
Detection: The product, Prostaglandin G2 (PGG2), is then measured. In colorimetric kits, a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is often used, which is oxidized during the reduction of PGG2 to PGH2, producing a colored product. Measure the absorbance at the appropriate wavelength (e.g., 590-620 nm).[23] Fluorometric kits are also available.[24]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
5-Lipoxygenase (5-LOX) Inhibition Assay
Application Note
5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions.[25] Inhibition of 5-LOX prevents the formation of pro-inflammatory leukotrienes from arachidonic acid.[25] This cell-free assay measures the ability of benzofuran compounds to directly inhibit 5-LOX activity, which is a valuable mechanism for anti-inflammatory drugs, particularly those that may offer a different therapeutic profile than COX inhibitors.[5]
Experimental Protocol (Cell-Free Spectrophotometric)
-
Reagent Preparation: Prepare a stock solution of 5-LOX enzyme (e.g., from soybean or human recombinant) in an appropriate assay buffer (e.g., 0.2 M borate buffer, pH 9.0).[26][27] Prepare a stock solution of the substrate (e.g., linoleic acid or arachidonic acid).[23]
-
Assay Mixture: In a quartz cuvette, mix the assay buffer, the test benzofuran compound at various concentrations, and the enzyme solution. Include a vehicle control and a positive control (e.g., nordihydroguaiaretic acid, NDGA).[23]
-
Pre-incubation: Incubate the mixture for 3-5 minutes at 25°C to allow for enzyme-inhibitor interaction.[26][27]
-
Reaction Initiation: Start the reaction by adding the substrate to the cuvette.[23]
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxides produced by the enzyme.[23][26]
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited reaction rate. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[23]
Pro-inflammatory Cytokine Production Assay
Application Note
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) are pivotal mediators that amplify and sustain inflammatory responses.[28] High levels of these cytokines are associated with various inflammatory diseases. This assay quantifies the ability of benzofuran compounds to suppress the secretion of these key cytokines from immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or RAW 264.7 macrophages) following stimulation with LPS.[7][28] The levels of secreted cytokines are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[28][29]
Experimental Protocol (Cell-Based ELISA)
-
Cell Culture: Seed cells (e.g., human PBMCs at 1 x 10⁶ cells/mL or RAW 264.7 cells) in a 96-well plate.[28]
-
Compound Treatment: Treat cells with various concentrations of the benzofuran test compounds. Include appropriate vehicle and positive controls (e.g., Dexamethasone).[28]
-
Stimulation: Add LPS (1 µg/mL) to induce cytokine production and incubate for an appropriate time (e.g., 4 hours for TNF-α, 18-24 hours for IL-6 and IL-1β) at 37°C in a 5% CO₂ incubator.[28]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block non-specific binding sites.
-
Add diluted supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Calculate the cytokine concentrations in the samples and determine the percent inhibition and IC₅₀ values for each compound. Multiplex assays (e.g., Bio-Plex) can be used to measure multiple cytokines simultaneously from a small sample volume.[29]
Cell Viability / Cytotoxicity Assay (MTT Assay)
Application Note
It is crucial to ensure that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the test compound is killing the cells. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[19] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. This assay should be run in parallel with the functional assays using the same cell type, compound concentrations, and incubation times.[19]
Experimental Protocol
-
Cell Seeding and Treatment: Seed and treat cells with the benzofuran compounds exactly as performed for the functional assays (e.g., NO or cytokine production).
-
Incubation: Incubate for the same duration as the main experiment (e.g., 24 hours).
-
MTT Addition: Add MTT solution (e.g., 50 μL of 0.5 mg/mL solution) to each well and incubate for 1-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.[19]
-
Measurement: Gently shake the plate and measure the absorbance at approximately 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells. Compounds that show significant cytotoxicity at concentrations where they inhibit inflammation should be flagged, as the anti-inflammatory effect may be an artifact of cell death.
Summary of Quantitative Data
The following table summarizes the anti-inflammatory activity of select benzofuran derivatives as reported in the literature, demonstrating the application of the assays described above.
| Compound Class/Name | Assay | Cell Line | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) | Reference |
| Aza-benzofuran (Compound 1) | NO Inhibition | RAW 264.7 | 17.31 | Celecoxib | 32.1 | [19] |
| Aza-benzofuran (Compound 3) | NO Inhibition | RAW 264.7 | 16.5 | Celecoxib | 32.1 | [19] |
| Aza-benzofuran (Compound 2) | NO Inhibition | RAW 264.7 | 31.5 | Celecoxib | 32.1 | [19] |
| Aza-benzofuran (Compound 4) | NO Inhibition | RAW 264.7 | 42.8 | Celecoxib | 32.1 | [19] |
| Piperazine/benzofuran (5d) | NO Inhibition | RAW 264.7 | 52.23 | - | - | [4][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. jopcr.com [jopcr.com]
- 3. jopcr.com [jopcr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inflammation-activated Protein Kinases as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. scilit.com [scilit.com]
- 17. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. benchchem.com [benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. thieme-connect.com [thieme-connect.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study | MDPI [mdpi.com]
- 28. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Acetoxybenzofuran Synthesis
Welcome to the technical support center for the synthesis of 3-Acetoxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of 3-hydroxybenzofuran (the enol tautomer of benzofuran-3(2H)-one) followed by its acetylation.
Synthesis of 3-Hydroxybenzofuran (from Benzofuran-3(2H)-one)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of 3-hydroxybenzofuran | Incomplete tautomerization from the keto form (benzofuran-3(2H)-one). | The keto-enol tautomerism can be influenced by solvent and pH. Experiment with different solvents (e.g., polar aprotic like THF, or protic like ethanol) and consider the use of mild acid or base catalysis to facilitate the conversion. |
| Decomposition of the starting material or product. | Benzofuran derivatives can be sensitive to strong acids or bases and high temperatures. Ensure reaction conditions are mild. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times. | |
| Issues with starting material purity. | Ensure the benzofuran-3(2H)-one is pure. Impurities can interfere with the reaction. Consider purification of the starting material if its purity is questionable. | |
| Formation of undesired side products | Self-condensation or polymerization of benzofuran-3(2H)-one. | This can be promoted by strong bases. Use a weak, non-nucleophilic base if catalysis is required. Lowering the reaction temperature may also reduce the rate of side reactions. |
| Oxidation of 3-hydroxybenzofuran. | 3-Hydroxybenzofuran can be susceptible to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. | |
| Difficulty in isolating the product | Product is unstable during workup or purification. | Minimize exposure to strong acids or bases during the workup. Use a minimally acidic or basic aqueous wash. For purification, consider column chromatography on silica gel with a non-polar eluent system and avoid prolonged exposure to the stationary phase. |
Acetylation of 3-Hydroxybenzofuran
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete acetylation | Insufficient acetylating agent. | Use a molar excess (typically 1.5 to 2 equivalents) of the acetylating agent (e.g., acetic anhydride or acetyl chloride). |
| Deactivated acetylating agent. | Use fresh or properly stored acetylating agents. Acetic anhydride can hydrolyze over time, and acetyl chloride is sensitive to moisture. | |
| Inadequate catalyst or base. | If using a catalyst (e.g., a catalytic amount of acid) or a base (e.g., pyridine or triethylamine) to scavenge the acid byproduct, ensure it is fresh and used in the appropriate amount. | |
| Low yield of this compound | Loss of product during workup. | Ensure proper extraction procedures. The product is likely soluble in common organic solvents. Minimize transfers and use appropriate volumes of extraction solvents. |
| Product hydrolysis during workup. | If the workup involves aqueous solutions, ensure they are not strongly basic, as this can hydrolyze the ester product back to 3-hydroxybenzofuran. A wash with a saturated sodium bicarbonate solution is typically sufficient to neutralize any acid. | |
| Presence of unreacted 3-hydroxybenzofuran in the final product | Incomplete reaction (see above). | Increase the reaction time or slightly elevate the temperature (while monitoring for degradation). Ensure efficient mixing. |
| Hydrolysis of the product during purification. | If using column chromatography, ensure the silica gel is neutral. Acidic or basic silica can potentially cause hydrolysis. The column can be washed with a solvent system containing a small amount of a neutral amine like triethylamine before loading the sample. | |
| Formation of dark-colored impurities | Decomposition of starting material or product. | Avoid excessive heating. If a base like pyridine is used, ensure it is of high purity as impurities in the base can sometimes lead to coloration. |
Experimental Protocols
A plausible and common synthetic route to this compound involves two main stages. Below are detailed experimental protocols for each stage.
Stage 1: Synthesis of Benzofuran-3(2H)-one
A common method for the synthesis of the benzofuranone core involves the intramolecular cyclization of a suitable precursor. One established route starts from 2-carboxyphenoxyacetic acid.
Materials:
-
2-Carboxyphenoxyacetic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-carboxyphenoxyacetic acid and a molar excess of anhydrous sodium acetate.
-
Add a sufficient volume of acetic anhydride to the flask to act as both a reagent and a solvent.
-
Heat the mixture to reflux and maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude benzofuran-3(2H)-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Stage 2: Synthesis of this compound (Acetylation of 3-Hydroxybenzofuran)
This step involves the O-acetylation of the enol form of benzofuran-3(2H)-one. The equilibrium between the keto and enol forms can often be driven towards the enol acetate under acetylating conditions.
Materials:
-
Benzofuran-3(2H)-one
-
Acetic anhydride
-
Pyridine (or triethylamine)
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Dichloromethane (or another suitable aprotic solvent)
-
1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve benzofuran-3(2H)-one in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a slight molar excess of pyridine or triethylamine to the solution.
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Cool the mixture in an ice bath and add acetic anhydride (1.5-2.0 equivalents) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
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Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A streamlined workflow for the two-stage synthesis of this compound.
Logical Relationship in Troubleshooting Low Yield
Caption: A decision tree illustrating potential causes and solutions for low yield.
Common side products in the synthesis of 3-Acetoxybenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetoxybenzofuran. Our goal is to address common challenges and provide solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is incomplete, and I observe unreacted Benzofuran-3(2H)-one in my crude product. What could be the cause?
A1: An incomplete reaction is a common issue and can stem from several factors:
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Insufficient Reagents: Ensure you are using a sufficient excess of acetic anhydride. A common molar ratio is 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group.
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Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
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Catalyst Activity: If using a base catalyst like pyridine, ensure it is dry and of high purity. Moisture can deactivate the catalyst and hydrolyze the acetic anhydride.
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Temperature: While many acetylations proceed well at room temperature, gentle heating (e.g., 40-50°C) can sometimes be necessary to drive the reaction to completion. However, be cautious as higher temperatures can sometimes promote side reactions.
Troubleshooting Steps:
-
Confirm the stoichiometry of your reagents.
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Extend the reaction time, monitoring by TLC.
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Use freshly distilled, anhydrous pyridine.
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Consider a modest increase in reaction temperature.
Q2: After workup, my this compound product has a strong smell of pyridine and/or acetic acid. How can I effectively remove these residues?
A2: Residual pyridine and acetic acid are common impurities that can be challenging to remove completely by simple evaporation.
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Pyridine Removal: Pyridine can be effectively removed by co-evaporation with a high-boiling point, non-polar solvent like toluene under reduced pressure. Repeating this process several times is often effective. An alternative is to wash the organic extract with a dilute acidic solution, such as 1 M HCl, which will protonate the pyridine, making it water-soluble and easily removed in the aqueous layer.
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Acetic Acid Removal: Acetic acid can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the acetic acid, forming sodium acetate, which is soluble in the aqueous phase. Follow this with a brine wash to remove any remaining water-soluble impurities.
Q3: My purified this compound product is colored (e.g., yellow or brown), but the literature suggests it should be a colorless solid. What are the likely colored impurities?
A3: The appearance of color in your final product often indicates the presence of impurities arising from side reactions or degradation.
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Potential Chromophores: The formation of conjugated systems or oxidation products can lead to colored impurities. While specific colored byproducts for this reaction are not extensively documented, impurities from the starting material or degradation of the benzofuran ring system under harsh conditions (e.g., strong acid/base, high heat) could be responsible.
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Purification: Ensure your purification method is robust. Column chromatography on silica gel is typically effective for removing colored impurities. Recrystallization from an appropriate solvent system can also be a powerful technique for obtaining a pure, colorless product.
Troubleshooting Steps:
-
Review your reaction and workup conditions to ensure they are not overly harsh.
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Optimize your column chromatography protocol (e.g., solvent gradient) to improve separation.
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Experiment with different recrystallization solvents.
Common Side Products and Their Characteristics
| Side Product/Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin | Identification Notes |
| Benzofuran-3(2H)-one (starting material) | C₈H₆O₂ | 134.13 | Incomplete reaction. | Can be identified by TLC (different Rf value) and NMR spectroscopy (presence of characteristic starting material peaks). |
| Acetic Acid | C₂H₄O₂ | 60.05 | Byproduct of the reaction and hydrolysis of excess acetic anhydride. | Can be detected by its characteristic odor and will be removed during aqueous workup. |
| Pyridine | C₅H₅N | 79.10 | Used as a catalyst and solvent. | Has a strong, characteristic odor. Can be detected by NMR. |
| Diacetylated products | C₁₂H₁₀O₄ | 218.21 | Potential for C-acetylation at the 2-position of the benzofuran ring, though less common under standard conditions. | May be detectable by GC-MS or NMR, showing an additional acetyl group. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the acetylation of Benzofuran-3(2H)-one using acetic anhydride and pyridine.
Materials:
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Benzofuran-3(2H)-one
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Acetic Anhydride (Ac₂O)
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Anhydrous Pyridine
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
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1 M Hydrochloric Acid (HCl)
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Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Toluene
Procedure:
-
Dissolve Benzofuran-3(2H)-one (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of starting material) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
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Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, quench by the slow addition of methanol to react with any excess acetic anhydride.
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Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure. Repeat this step 2-3 times.
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Dissolve the residue in dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by silica gel column chromatography or recrystallization as needed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3-Acetoxybenzofuran by Column Chromatography
Welcome to the technical support center for the purification of 3-acetoxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during column chromatography purification of this compound.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound via column chromatography.
Issue 1: My this compound is not eluting from the column.
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Question: I've loaded my crude this compound onto the silica gel column and have been running the recommended solvent system, but I'm not seeing my product come off. What could be the problem?
-
Answer: This is a common issue that can arise from several factors. Here are the primary troubleshooting steps:
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Solvent Polarity: The eluent may not be polar enough to move the this compound down the column. While a typical starting point is a mixture of hexane and ethyl acetate, your specific crude mixture might require a higher proportion of ethyl acetate. It is crucial to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[1] Aim for an Rf value of 0.2-0.4 for the this compound on the TLC plate to ensure good separation on the column.
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Compound Decomposition: Although less common for this compound under standard conditions, there is a possibility of decomposition on the silica gel, which can be mildly acidic. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear. If decomposition is suspected, you can neutralize the silica gel by adding 1-3% triethylamine to your eluent system.
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Column Overloading: If the column is overloaded with crude material, it can lead to poor elution and streaking. Ensure you are using an appropriate amount of silica gel for the amount of sample you are purifying.
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Incorrect Solvent Preparation: Double-check that your eluent was prepared with the correct ratio of solvents. An accidental reversal of the polar and non-polar components can lead to no elution.
-
Issue 2: The separation of this compound from impurities is poor.
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Question: My collected fractions contain both this compound and impurities. How can I improve the separation?
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Answer: Achieving good resolution is key to obtaining a pure product. Consider the following:
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Optimize the Solvent System: A slight change in the eluent composition can significantly impact separation. Use TLC to test various ratios of hexane and ethyl acetate. A less polar system (more hexane) will generally result in lower Rf values and can improve the separation of closely related non-polar impurities. Conversely, a slight increase in polarity may be needed to separate it from more polar impurities.
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Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity by increasing the percentage of ethyl acetate to elute your this compound, leaving more polar impurities on the column.
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Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly without any air bubbles.
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Sample Loading: The initial band of your compound should be as narrow as possible. Dissolve your crude product in a minimal amount of the initial eluent or a low-polarity solvent like dichloromethane, and carefully load it onto the top of the column. Using a highly polar solvent to dissolve the sample can lead to broad bands and poor separation.
-
Issue 3: The this compound is eluting too quickly (high Rf).
-
Question: My product is coming off the column almost immediately with the solvent front, and it's mixed with many other components. What should I do?
-
Answer: A high Rf value indicates that the eluent is too polar.
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Decrease Solvent Polarity: You need to use a less polar solvent system. Increase the proportion of hexane in your hexane/ethyl acetate mixture. Again, use TLC to find a solvent ratio that gives an Rf value in the optimal 0.2-0.4 range.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the column chromatography of this compound?
-
A1: A common and effective eluent system for compounds of similar polarity is a mixture of hexane and ethyl acetate. A good starting point to test on TLC would be in the range of 10-30% ethyl acetate in hexane. One specific literature procedure for a similar compound used a v/v ratio of 2/8 ethyl acetate/hexane.[1]
-
-
Q2: How can I check if my collected fractions contain the pure this compound?
-
A2: The most common method is to analyze the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate along with a spot of your crude starting material. After running the plate, the fractions containing the pure product should show a single spot at the same Rf as the this compound in the crude mixture.
-
-
Q3: Is this compound stable on silica gel?
-
A3: While generally stable, some sensitive compounds can degrade on the acidic surface of silica gel. If you observe streaking on your TLC plate or a lower than expected yield, you can consider deactivating the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (1-3%).
-
-
Q4: What should I do if my purified product is an oil instead of a solid?
-
A4: The presence of residual solvent or minor impurities can prevent crystallization. Ensure all solvent is removed under a high vacuum. If it remains an oil, you can try trituration with a non-polar solvent like cold hexane to induce precipitation of the pure compound.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound based on general laboratory practices and analogous procedures.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | The choice of mesh size depends on the required resolution and flow rate. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A gradient or isocratic elution can be used. |
| Recommended Eluent Ratio | 10-30% Ethyl Acetate in Hexane | A starting point of 20% ethyl acetate in hexane (v/v = 2/8) is a good initial system to test.[1] |
| Target Rf Value (on TLC) | 0.2 - 0.4 | This range typically provides the best separation on a column. |
| Column Dimensions | Varies with sample size | A general rule is to use 30-100g of silica per 1g of crude material. |
| Typical Yield | >80% | Yield is highly dependent on the purity of the crude material and the success of the chromatography. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The specific eluent composition should be optimized beforehand using TLC.
1. Materials and Reagents
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Crude this compound
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Silica gel (100-200 or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
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Glass chromatography column with a stopcock
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Cotton or glass wool
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Sand (optional)
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. A thin layer of sand can be added on top of the plug.
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In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
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Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Continuously add the slurry until the desired column height is reached. Do not let the top of the silica bed run dry.
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Once packed, add a thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition. Drain the solvent until it is just level with the top of the sand.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent).
-
Carefully pipette the sample solution onto the top of the silica gel column, trying not to disturb the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica gel until the solvent is just level with the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to absorb onto the silica gel.
4. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate.
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Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
5. Monitoring the Separation
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Combine the pure fractions.
6. Solvent Removal
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Place the final product under a high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logical relationships for column chromatography.
References
Preventing the hydrolysis of 3-Acetoxybenzofuran during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3-Acetoxybenzofuran during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of the acetate group in this compound is a common issue during aqueous workup procedures, leading to the formation of the undesired 3-hydroxybenzofuran. This guide provides a systematic approach to diagnose and resolve this problem.
Problem: Significant hydrolysis of this compound observed after workup.
Initial Assessment:
-
Analytical Confirmation: Confirm the presence of 3-hydroxybenzofuran in your crude product using techniques like TLC, LC-MS, or NMR spectroscopy.
-
Workup Review: Carefully review every step of your workup procedure, paying close attention to the pH, temperature, and duration of each step.
Troubleshooting Decision Tree:
Caption: Troubleshooting logic for this compound hydrolysis.
Quantitative Data Summary
| Parameter | Standard Condition (High Risk of Hydrolysis) | Recommended Condition (Low Risk of Hydrolysis) | Rationale |
| Aqueous Wash pH | pH > 8 or pH < 4 | pH 6 - 8 | Ester linkages are susceptible to both acid and base-catalyzed hydrolysis. Neutral or slightly basic/acidic conditions are tolerated for short periods. |
| Base Strength | Strong Bases (e.g., NaOH, KOH, LiOH) | Mild Bases (e.g., sat. aq. NaHCO₃, K₂CO₃) | Strong bases rapidly saponify esters. Mild bases are sufficient to neutralize acid catalysts without causing significant hydrolysis.[1] |
| Temperature | Room Temperature (~25°C) or higher | 0 - 5°C (Ice Bath) | The rate of hydrolysis, like most chemical reactions, is significantly reduced at lower temperatures.[1] |
| Contact Time | > 10 minutes | < 5 minutes per wash | Minimizing the duration of contact between the ester and the aqueous phase reduces the extent of hydrolysis.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
A1: The ester linkage in this compound is susceptible to cleavage by both acids and bases. During a typical aqueous workup, the presence of residual acid or the use of basic solutions to neutralize acids can catalyze the hydrolysis of the acetate group, yielding 3-hydroxybenzofuran.
Q2: What are the tell-tale signs of hydrolysis in my product?
A2: The most common indication of hydrolysis is a lower than expected yield of this compound and the presence of a more polar spot on a TLC plate, which corresponds to 3-hydroxybenzofuran. This can be confirmed by spectroscopic methods such as NMR, where you would observe a phenolic -OH peak, or by LC-MS, which would show a peak corresponding to the mass of 3-hydroxybenzofuran.
Q3: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?
A3: It is strongly advised to avoid strong bases like NaOH or KOH. These will readily hydrolyze the ester through saponification. A milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), should be used.
Q4: How can I minimize contact time during liquid-liquid extraction?
A4: Work efficiently. Have all your solutions and equipment prepared in advance. Add the wash solution, shake gently for a minute or two, and then allow the layers to separate. As soon as a clear interface is visible, separate the layers without delay.
Q5: Is a non-aqueous workup a viable alternative?
A5: Yes, a non-aqueous workup can be an excellent strategy to completely avoid hydrolysis. This involves quenching the reaction with a non-aqueous reagent and then purifying the product directly, often through filtration and evaporation, followed by chromatography.
Experimental Protocols
Protocol 1: Recommended Aqueous Workup for this compound
This protocol is designed to minimize the hydrolysis of this compound.
Workflow Diagram:
Caption: Recommended aqueous workup workflow.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.
-
Quenching: Slowly add ice-cold deionized water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with cold ethyl acetate (EtOAc). Perform the extraction twice.
-
Basic Wash: Wash the combined organic layers twice with cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Note: Vent the separatory funnel frequently as CO₂ gas may evolve.
-
Brine Wash: Wash the organic layer once with cold brine (saturated aqueous NaCl). This helps to break any emulsions and remove excess water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Non-Aqueous Workup Procedure
This protocol is recommended when even mild aqueous basic conditions lead to significant hydrolysis.
Workflow Diagram:
Caption: Non-aqueous workup workflow.
Methodology:
-
Cooling: After the reaction is complete, cool the reaction mixture to 0°C in an ice-water bath.
-
Quenching: If an acid catalyst was used, add triethylamine (Et₃N) dropwise to neutralize the acid. This will form a triethylammonium salt precipitate.
-
Filtration: Filter the mixture through a pad of celite to remove the precipitated salts. Wash the filter cake with a small amount of cold solvent used in the reaction.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Directly purify the resulting crude material by flash column chromatography on silica gel to isolate the pure this compound.
References
Stability of 3-Acetoxybenzofuran under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Acetoxybenzofuran under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of the acetate ester group. This reaction can be catalyzed by both acids and bases, leading to the formation of 3-hydroxybenzofuran (which exists in tautomeric equilibrium with benzofuran-3(2H)-one) and acetic acid or their respective salts.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. The ester bond is cleaved to yield 3-hydroxybenzofuran and acetic acid. The reaction rate is dependent on the concentration of the acid and the temperature.
Q3: What is the degradation pathway of this compound under basic conditions?
A3: In the presence of a base, this compound undergoes saponification, which is a base-promoted hydrolysis of the ester.[1] This reaction is typically faster than acid-catalyzed hydrolysis and results in the formation of a salt of 3-hydroxybenzofuran (a phenoxide) and an acetate salt. The reaction is generally considered irreversible because the resulting carboxylate is deprotonated and thus unreactive towards nucleophilic attack.
Q4: What is the expected major degradation product of this compound hydrolysis?
A4: The major degradation product is 3-hydroxybenzofuran, which is in equilibrium with its more stable tautomer, benzofuran-3(2H)-one.[2][3] The position of this equilibrium can be influenced by the solvent and pH.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating HPLC method should be developed to separate this compound from its degradation products, allowing for the quantification of each species over time.
Q6: Are there any other potential degradation pathways besides hydrolysis?
A6: While hydrolysis is the most common degradation pathway, other factors such as oxidation, photolysis, and high temperatures can also lead to the degradation of this compound and its hydrolysis products. Comprehensive stability studies, often referred to as forced degradation studies, are recommended to identify all potential degradation products.[6][7][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in a basic reaction mixture. | The ester is undergoing rapid saponification. | - Lower the reaction temperature. - Use a milder base (e.g., switch from NaOH to NaHCO₃). - Reduce the reaction time. - Consider using a non-aqueous solvent if the reaction chemistry allows. |
| Inconsistent reaction yields when using this compound in an acidic medium. | Acid-catalyzed hydrolysis is competing with the desired reaction. | - Buffer the reaction medium to a less acidic pH if possible. - Lower the reaction temperature to slow down the rate of hydrolysis. - Minimize the reaction time. - Use a non-aqueous solvent. |
| Appearance of an unexpected peak in HPLC analysis. | This could be the tautomer of the primary degradation product (benzofuran-3(2H)-one) or a secondary degradation product. | - Characterize the unknown peak using techniques like LC-MS or NMR. - Investigate the stability of 3-hydroxybenzofuran under the reaction conditions to see if it degrades further. |
| Difficulty in quantifying this compound and its degradation product. | Co-elution of peaks in the HPLC chromatogram. | - Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature to achieve better separation. |
Quantitative Data Summary
| Condition | pH Range | Relative Rate of Hydrolysis | Primary Degradation Products |
| Acidic | 1 - 4 | Moderate to Fast | 3-Hydroxybenzofuran, Acetic Acid |
| Near Neutral | 5 - 8 | Slow | 3-Hydroxybenzofuran, Acetic Acid |
| Basic | 9 - 14 | Very Fast | 3-Hydroxybenzofuran salt, Acetate salt |
Experimental Protocols
Protocol for Assessing Stability of this compound under Acidic and Basic Conditions (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled water bath or oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Acid Hydrolysis:
-
To a suitable volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
4. Base Hydrolysis:
-
To a suitable volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as base hydrolysis is typically rapid.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of the degradation product(s).
-
Calculate the percentage of degradation at each time point.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-promoted hydrolysis (saponification) of this compound.
References
- 1. sfu.ca [sfu.ca]
- 2. scbt.com [scbt.com]
- 3. 3-苯并呋喃酮 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in benzofuran cyclization
Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly low conversion rates in benzofuran cyclization.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields in benzofuran synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low or no yield. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can arise from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]
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Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate type for the specific reaction.[1]
-
Solution: Use a fresh or recently purchased palladium catalyst. Ensure it is stored under an inert atmosphere to prevent degradation.[1] Consider screening different palladium sources and ligands.
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be optimal for your specific substrates.[1]
-
Solution:
-
Temperature: Gradually increase the reaction temperature. While some reactions work at room temperature, others may require heating to 60-100 °C or even higher.[1][2] However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]
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Solvent: The choice of solvent is crucial. Screen different solvents to find the best balance between reactant solubility and reaction rate.
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Base: The strength and solubility of the base are critical. Common bases include triethylamine, diisopropylamine, K₂CO₃, and Cs₂CO₃.[1] For certain intramolecular cyclizations, Cs₂CO₃ has proven effective in transition-metal-free approaches.[1][3]
-
-
-
Poor Reagent Quality or Incorrect Stoichiometry: Impurities in starting materials like o-halophenols and alkynes, or the presence of oxygen, can inhibit the catalyst.[1]
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Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when using copper co-catalysts.[1]
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Solution: Minimize the concentration of the copper catalyst or explore a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also help reduce homocoupling.[1]
-
Below is a troubleshooting workflow for low yields in palladium-catalyzed benzofuran synthesis:
Question 2: I am observing the formation of undesired regioisomers in my substituted benzofuran synthesis. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is a frequent challenge, especially when using unsymmetrical alkynes or in intramolecular cyclizations of substituted phenols.[1] The formation of different regioisomers is influenced by steric and electronic effects of the substituents on the starting materials, as well as the catalyst system.
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Steric Hindrance: Bulky substituents on the phenol or alkyne can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can influence the nucleophilicity of the phenolic oxygen and the electrophilicity of the alkyne, thereby affecting the regioselectivity of the cyclization.
-
Catalyst and Ligands: The choice of catalyst and ligands can create a specific steric and electronic environment that favors the formation of one regioisomer over another.[1]
Strategies to Improve Regioselectivity:
-
Modify Substituents: If possible, modify the substituents on your starting materials to electronically or sterically favor the desired regioisomer.
-
Screen Catalysts and Ligands: Experiment with different transition metal catalysts (e.g., palladium, copper, gold) and a variety of ligands to find a combination that provides the desired regioselectivity.
-
Optimize Reaction Conditions: Temperature and solvent can also influence the regiochemical outcome. A systematic optimization of these parameters may be beneficial.
The following diagram illustrates the decision-making process for improving regioselectivity:
Frequently Asked Questions (FAQs)
Q1: What is the effect of electron-donating and electron-withdrawing groups on the starting materials?
A1: Electron-donating groups on the phenol can increase the nucleophilicity of the hydroxyl group, potentially accelerating the cyclization step. Conversely, electron-withdrawing groups can decrease the nucleophilicity, possibly requiring more forcing reaction conditions. On the alkyne, these groups can influence its reactivity and the regioselectivity of the addition.
Q2: Can the reaction be performed under an air atmosphere?
A2: Many benzofuran cyclizations, especially those involving palladium or other transition metal catalysts, are sensitive to air and moisture.[2] Oxygen can oxidize and deactivate the catalyst. Therefore, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry, degassed solvents.[1][2]
Q3: My reaction is complete according to TLC, but I am struggling to isolate the pure product. What are some common purification challenges?
A3: Purification of benzofuran derivatives can sometimes be challenging due to the presence of closely eluting byproducts or unreacted starting materials. If you are facing difficulties with standard column chromatography, consider alternative purification techniques such as preparative TLC, reverse-phase chromatography, or recrystallization.[2]
Data on Reaction Condition Optimization
The following tables summarize typical conditions and optimization results for palladium-catalyzed benzofuran synthesis.
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis [2]
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | (PPh₃)PdCl₂ / CuI | TEA | DMF | 100 | 75 |
| 2 | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 80 | 68 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 85 |
Table 2: Base-Promoted Cyclization of o-Alkynylphenols [3]
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | K₂CO₃ | 78 |
| 2 | DMF | TEA | No Reaction |
| 3 | DMF | DIPEA | No Reaction |
| 4 | DMF | Cs₂CO₃ | 86 |
| 5 | DMF | NaCN | 75 |
| 6 | DMF | DBU | 75 |
Key Experimental Protocols
Protocol 1: High-Yield Synthesis via Sonogashira Coupling and Cyclization [2]
-
To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.
Protocol 2: Base-Promoted Cyclization of o-Alkynylphenols [3]
-
To a solution of the o-alkynylphenol (1.0 mmol) in dry DMF (5 mL), add Cs₂CO₃ (1.5 mmol).
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The general experimental workflow for benzofuran synthesis is depicted below:
References
Technical Support Center: Identifying Impurities in 3-Acetoxybenzofuran via NMR Spectroscopy
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Acetoxybenzofuran samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Pure this compound should exhibit a specific set of signals in both ¹H and ¹³C NMR spectra. The exact chemical shifts can vary slightly based on the solvent and sample concentration. The expected signals are summarized in the table below.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the common impurities I should look for?
A2: Unexpected signals typically arise from starting materials, reagents, byproducts, or residual solvents from the reaction or purification process. Common impurities in the synthesis of this compound include:
-
3(2H)-Benzofuranone: The precursor to the final product.
-
Acetic Anhydride: The acetylating agent.
-
Acetic Acid: A byproduct of the reaction or from the hydrolysis of acetic anhydride.
-
Pyridine: Often used as a catalyst or base in the acetylation reaction.[1][2]
-
Benzofuran: A potential related impurity.[3]
-
Residual Solvents: Such as ethyl acetate, acetone, or dichloromethane.[4]
Refer to Table 2 for the characteristic chemical shifts of these common impurities to help identify the unknown signals in your spectrum.
Q3: My spectrum shows a sharp singlet around 2.2-2.3 ppm. What could this be?
A3: A sharp singlet in this region is often indicative of an acetyl group. This could be residual acetic anhydride, which typically appears around 2.26 ppm.[5][6][7] It could also be acetic acid, the hydrolysis byproduct, which appears at a similar chemical shift.
Q4: There are signals in the aromatic region (7.0-8.6 ppm) that don't match my product. What might they be?
A4: Unmatched signals in the aromatic region can point to several impurities. If pyridine was used in the synthesis, its characteristic signals appear between 7.2 and 8.6 ppm.[8][9] Another possibility is the presence of unreacted starting material, 3(2H)-Benzofuranone, or other aromatic byproducts like benzofuran.[3][10] Comparing the multiplicity and integration of these signals with the data in Table 2 can help confirm their identity.
Q5: My NMR peaks are very broad. What are the possible causes and solutions?
A5: Peak broadening can be caused by several factors.[4]
-
Poor Shimming: The magnetic field is not homogeneous. Try re-shimming the spectrometer.
-
Inhomogeneous Sample: The sample may not be fully dissolved or may contain solid particulates.[11] Ensure your sample is completely dissolved and filter it through a small plug of glass wool if necessary.
-
High Concentration: An overly concentrated sample can lead to viscosity-related broadening.[12] Diluting the sample may improve peak shape.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.[11][13] These can be difficult to remove but may be minimized by using high-purity reagents and solvents.
Q6: How can I confirm the presence of an acidic proton, such as from acetic acid?
A6: The presence of an acidic proton (like the -COOH of acetic acid) can be confirmed with a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton will exchange with deuterium and either disappear or significantly decrease in intensity.[4]
Data Presentation
Table 1: Reference ¹H and ¹³C NMR Data for this compound
| This compound | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Structure | ||
| H2: ~7.8 (s, 1H)H4, H5, H6, H7: ~7.2-7.6 (m, 4H)-OCOCH₃: ~2.3 (s, 3H) | C2: ~119.5C3: ~143.0Aromatic C: ~111.8, 121.5, 123.5, 125.0, 130.0, 155.5C=O: ~168.0-CH₃: ~20.5 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is estimated based on typical values for similar structures.
Table 2: Characteristic NMR Data for Common Impurities
| Impurity | Structure | Characteristic ¹H NMR Signal(s) (ppm) | Characteristic ¹³C NMR Signal(s) (ppm) |
| 3(2H)-Benzofuranone [10][14][15] |
| -CH₂-: ~4.6 (s, 2H)Aromatic: ~7.0-7.8 (m, 4H) | -CH₂-: ~72.0Aromatic: ~112.0, 122.0, 125.0, 137.0, 121.0, 160.0C=O: ~200.0 |
| Acetic Anhydride [5][6][16] | -CH₃: ~2.26 (s, 6H) | -CH₃: ~22.0C=O: ~167.0 | |
| Pyridine [1][8][9] | α-H: ~8.6 (d, 2H)γ-H: ~7.7 (t, 1H)β-H: ~7.3 (t, 2H) | α-C: ~150.0γ-C: ~136.0β-C: ~124.0 | |
| Benzofuran [3][17][18] | H2: ~7.6 (d, 1H)H3: ~6.7 (d, 1H)Aromatic: ~7.2-7.6 (m, 4H) | C2: ~145.0C3: ~107.0Aromatic: ~111.5, 121.5, 123.0, 124.5, 128.0, 155.0 |
Experimental Protocols
Protocol for NMR Sample Preparation
A correctly prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Weigh the Sample: Accurately weigh 5-25 mg of your this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[19]
-
Select a Solvent: Choose a suitable deuterated solvent in which your compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.[11] Mix gently until the sample is fully dissolved.
-
Filter the Solution: If any solid particles are present, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.[13] This prevents magnetic field distortions caused by suspended solids.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.[12] Avoid any contamination.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Spectrometer Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.
Logical Workflow Visualization
The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Acetic anhydride(108-24-7) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 3(2H)-Benzofuranone [webbook.nist.gov]
- 11. organomation.com [organomation.com]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. sites.bu.edu [sites.bu.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. 3(2H)-Benzofuranone (CAS 7169-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Improving Regioselectivity of Friedel-Crafts Acylation on Benzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of benzofurans. Our goal is to help you overcome common challenges and improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity and Formation of Multiple Isomers
Q1: My Friedel-Crafts acylation of benzofuran is giving me a mixture of 2- and 3-acylbenzofurans, as well as isomers on the benzene ring. How can I improve the selectivity?
A1: This is a common issue. Traditional Friedel-Crafts acylation of benzofuran often results in poor regioselectivity due to the comparable reactivity of the C2 and C3 positions of the furan ring, and potential substitution on the benzene ring. The electrophilic substitution at C2 is often kinetically favored, while the C3-substituted product can be thermodynamically more stable. The choice of Lewis acid, solvent, and temperature can influence the product ratio, but achieving high selectivity with classical methods is challenging.
Troubleshooting Steps:
-
Method Selection: Instead of traditional Friedel-Crafts conditions, consider methods known for high regioselectivity.
-
For 2-Acylbenzofurans: A highly regioselective method is the use of trifluoroacetic anhydride (TFAA) as a mediator with a carboxylic acid as the acylating agent. This method avoids the need for a Lewis acid catalyst and consistently yields the 2-acyl product.
-
For 3-Acylbenzofurans: A reliable strategy is the rearrangement of 2-hydroxychalcones. This multi-step approach allows for the selective synthesis of 3-acylbenzofurans.[1]
-
-
Lewis Acid and Solvent Choice: If you must use a classical Friedel-Crafts approach, the choice of a milder Lewis acid (e.g., SnCl₄, ZnCl₂) over a strong one (e.g., AlCl₃) may offer some improvement in selectivity, although this is substrate-dependent. Non-polar, coordinating solvents can sometimes favor one isomer over another.
dot
Caption: Logical workflow for selecting an acylation method for benzofuran to achieve desired regioselectivity.
Issue 2: Low or No Product Yield
Q2: I am getting a very low yield or no product at all in my Friedel-Crafts acylation of benzofuran. What could be the problem?
A2: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, including catalyst deactivation, substrate issues, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.
-
Substrate Purity: Ensure your benzofuran and acylating agent are pure. Impurities can interfere with the reaction.
-
Reaction Temperature: Some acylations require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition. If your reaction is not proceeding at room temperature, try gentle heating. Conversely, if you are observing decomposition, try running the reaction at a lower temperature (e.g., 0 °C).
dot
Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts acylation of benzofuran.
Data Presentation: Regioselectivity of Benzofuran Acylation Methods
The following table summarizes the regioselectivity of different acylation methods for unsubstituted benzofuran.
| Method | Acylating Agent/Catalyst | Major Product | Selectivity | Reference(s) |
| Classical Friedel-Crafts Acylation | Acyl Halide / Lewis Acid (e.g., AlCl₃) | Mixture | Low C2/C3 regioselectivity | [1] |
| TFAA-Mediated Acylation | Carboxylic Acid / TFAA | 2-Acyl | High to excellent regioselectivity for C2 | [2] |
| Chalcone Rearrangement Strategy | Multi-step synthesis from 2-hydroxychalcone | 3-Acyl | High regioselectivity for C3 | [1] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Acylbenzofurans via TFAA-Mediated Acylation
This protocol is adapted from a method that provides high yields and excellent regioselectivity for the C2 position.[2]
Materials:
-
Benzofuran (1.0 mmol)
-
Carboxylic acid (e.g., acetic acid, 1.2 mmol)
-
Trifluoroacetic anhydride (TFAA, 5.0 mmol)
-
1,2-Dichloroethane (DCE, 25 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
To a solution of benzofuran (1.0 mmol) and the chosen carboxylic acid (1.2 mmol) in 1,2-dichloroethane (25 mL), add trifluoroacetic anhydride (5.0 mmol) at room temperature.
-
Heat the reaction mixture to 70 °C and stir for the required time (typically 24-48 hours, monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acylbenzofuran.
Protocol 2: General Procedure for Classical Friedel-Crafts Acylation (Adapted for Benzofuran)
This is a general protocol and may require optimization for specific substrates and to manage regioselectivity.
Materials:
-
Benzofuran (1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride, 1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up an oven-dried round-bottom flask with a stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.2 equiv) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equiv) to the stirred suspension.
-
Dissolve benzofuran (1.0 equiv) in anhydrous DCM and add it to the dropping funnel.
-
Add the benzofuran solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. Be prepared to separate a mixture of isomers.
References
Technical Support Center: Managing Furan Ring Polymerization in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring in acidic media, which often leads to polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: My furan-containing compound is degrading and forming a dark-colored precipitate during an acidic reaction or workup. What is happening?
A1: You are likely observing acid-catalyzed polymerization of the furan ring. This process is initiated by the protonation of the furan ring, which is the rate-limiting step.[1][2][3] Protonation typically occurs at the α-carbon (the carbon atom next to the oxygen), making the ring susceptible to nucleophilic attack by solvent molecules (like water) or other furan molecules.[1][3] This leads to ring-opening, forming highly reactive 1,4-dicarbonyl intermediates (like succinaldehyde), which then undergo condensation and polymerization reactions, often resulting in insoluble, colored materials.[2][4]
Q2: What key factors influence the rate of acid-catalyzed furan polymerization?
A2: Several factors significantly impact the stability of the furan ring in acidic media:
-
Acid Strength and Concentration: Stronger acids (lower pH) and higher acid concentrations accelerate the rate of protonation and subsequent degradation.[2] The reaction is often initiated by specific acid catalysis.[2]
-
Temperature: Higher temperatures increase the rate of polymerization. Many acid-catalyzed reactions involving furans are exothermic, making strict temperature control crucial to prevent runaway polymerization.[5]
-
Water Content: The presence of water is a critical factor. Water can act as a nucleophile, attacking the protonated furan ring and facilitating its opening.[4][6][7] In some systems, the presence of additional water has a more significant impact on ring opening than the nature of the acidic initiator.[6][7]
-
Solvent: The choice of solvent can either suppress or promote polymerization. For instance, using methanol as a solvent instead of water has been shown to suppress furan polymerization by stabilizing reactive intermediates.[4][8][9]
-
Substituents: The electronic nature of substituents on the furan ring plays a role. Electron-withdrawing groups can offer some stabilization, whereas electron-donating groups may activate the ring, making it more susceptible to polymerization.[2]
Q3: Are there general strategies to prevent or minimize this unwanted polymerization?
A3: Yes, several strategies can be employed:
-
Use Milder Catalysts: Opt for milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or heterogeneous acid catalysts (e.g., zeolites, montmorillonite K10) instead of strong Brönsted acids like H₂SO₄ or HCl.[5][6]
-
Strict Temperature Control: Maintain low reaction temperatures (e.g., 0 °C or below) to manage the exothermic nature of the reaction and slow down the rate of polymerization.[5][10]
-
Control Water Content: Whenever possible, conduct reactions under anhydrous or low-water conditions to minimize nucleophilic ring opening.[6]
-
Solvent Selection: Consider using alcoholic solvents like methanol, which can suppress polymerization.[4][9]
-
pH Control: If acidic conditions are unavoidable, use a buffered system to maintain a less aggressive pH.[10]
-
Protecting Groups: For molecules with other functional groups, consider using acid-stable protecting groups to prevent side reactions. For aldehydes, thioacetals are more acid-resistant than acetals.[11][12]
Troubleshooting Guide
| Problem / Observation | Primary Cause(s) | Suggested Solutions & Mitigation Strategies |
| Rapid formation of a dark, insoluble polymer upon acid addition. | The reaction is too aggressive due to strong acid, high concentration, or elevated temperature. | 1. Reduce Acid Strength: Switch to a milder Lewis acid (e.g., ZnCl₂) or a solid acid catalyst.[5] 2. Lower Temperature: Perform the acid addition and reaction at a significantly lower temperature (e.g., start at -20°C or 0°C).[10] 3. Slow Addition: Add the acid catalyst dropwise and slowly to control the exotherm.[5] |
| Low yield of the desired product with significant byproduct formation. | Acid-catalyzed ring-opening and subsequent side reactions are competing with the desired transformation. | 1. Change Solvent: Replace aqueous media with an alcohol like methanol to suppress polymerization.[4][9] 2. Minimize Water: Use anhydrous solvents and reagents if the reaction chemistry allows. 3. Buffer the System: Maintain a constant, less acidic pH using a suitable buffer.[10][13] |
| Product degrades during acidic aqueous workup. | The furan ring is sensitive to the low pH of the workup conditions, leading to hydrolysis and ring-opening. | 1. Neutralize Promptly: Quench the reaction mixture carefully and neutralize the acid quickly with a cold, dilute base. 2. Use a Buffered Wash: Wash the organic layer with a buffered aqueous solution (e.g., saturated sodium bicarbonate) instead of plain water or dilute acid. 3. Careful pH Adjustment: When an acidic workup is necessary for other reasons, adjust the pH carefully to a less aggressive level (e.g., pH 4) to prevent significant degradation.[1] |
| Inconsistent results between batches. | Variability in water content of reagents/solvents, or poor temperature control. | 1. Standardize Reagents: Use consistently anhydrous solvents and reagents. 2. Implement Precise Temperature Control: Use a cryostat or a well-maintained ice bath to ensure consistent temperature across experiments.[5] |
Data Presentation
Table 1: Effect of Solvent on Furan Conversion and Polymer Formation
This table summarizes the effect of different solvents on the acid-catalyzed conversion of furan over an Amberlyst 70 catalyst at 170 °C. It illustrates how solvent choice can dramatically suppress polymerization.
| Solvent | Furan Conversion (%) | Benzofuran Yield (%) | Insoluble Polymer Yield (%) |
| Water | 98.2 | 0.8 | 85.3 |
| Methanol | 85.7 | 45.1 | 10.5 |
| Ethanol | 80.1 | 38.9 | 15.2 |
| DMSO | 95.5 | 0 | 5.1 |
Data adapted from a study on furan conversion, highlighting the dramatic reduction in polymer formation when moving from water to organic solvents like methanol.[4][9]
Experimental Protocols
Protocol 1: General Acid Stress Test for Furan-Containing Compounds
This protocol is designed to assess the stability of a furan-containing active pharmaceutical ingredient (API) under acidic conditions, as part of forced degradation studies.[14][15]
Objective: To determine the degradation pathway and kinetics of a furan-containing compound in an acidic solution.
Materials:
-
Furan-containing compound (API)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Class A volumetric flasks
-
HPLC system with a UV or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation: In a volumetric flask, add a known volume of the API stock solution. Add 0.1 M HCl to make up approximately 50% of the final volume. Dilute to the final volume with acetonitrile to achieve a final API concentration of ~50-100 µg/mL.
-
Control Sample: Prepare a control sample similarly, but use HPLC-grade water instead of 0.1 M HCl.
-
Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., 60 °C water bath).
-
Time-Point Sampling: Withdraw aliquots from the stress sample at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 0.1 M NaOH to stop the degradation reaction. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the control, stressed, and neutralized samples by a validated stability-indicating HPLC method to quantify the remaining API and detect the formation of degradation products.
Protocol 2: HPLC Method for Quantification of Furan Degradation
This is a general reverse-phase HPLC method suitable for monitoring the degradation of a furan compound and the appearance of degradation products.[16][17][18][19]
Instrumentation:
-
HPLC System: Agilent 1290 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD) monitoring at the λmax of the parent compound and a broader range (e.g., 200-400 nm) to detect new peaks.
-
Column Temperature: 30 °C
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Visualizations
Mechanism of Acid-Catalyzed Furan Ring Opening
The following diagram illustrates the initial steps leading to furan degradation in the presence of acid and water.
Caption: Acid-catalyzed furan ring opening mechanism.
Troubleshooting Workflow for Furan Degradation
This workflow provides a logical sequence of steps to diagnose and solve issues related to furan instability in acidic media.
Caption: Troubleshooting workflow for furan degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. [PDF] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 16. store.astm.org [store.astm.org]
- 17. agilent.com [agilent.com]
- 18. shimadzu.com [shimadzu.com]
- 19. shimadzu.com [shimadzu.com]
Strategies to avoid impurities during functionalization of benzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the functionalization of benzofurans.
General Strategies for Impurity Control
Q1: What are the fundamental principles to minimize impurity formation during benzofuran functionalization?
A1: The key to clean benzofuran functionalization lies in controlling the reaction's regioselectivity and preventing side reactions. This can be achieved through careful consideration of:
-
Substituent Effects: The position and electronic nature of existing substituents on the benzofuran ring will direct incoming electrophiles or dictate the site of metalation.
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst and reagents are critical parameters that must be optimized to favor the desired product and minimize the formation of byproducts.
-
Purity of Starting Materials: Using high-purity starting materials is essential to prevent the introduction of unwanted substances that can lead to side reactions.
-
Inert Atmosphere: For many metal-catalyzed reactions, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent oxidation of the catalyst and reagents.
Troubleshooting Specific Functionalization Reactions
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a common method for introducing an acyl group onto the benzofuran ring. However, it is often plagued by issues of regioselectivity and the formation of multiple products.
FAQs & Troubleshooting Guide
Q2: My Friedel-Crafts acylation of benzofuran is giving me a mixture of 2- and 3-acylbenzofurans. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the Friedel-Crafts acylation of benzofurans can be challenging. Acylation can occur at the 2- and 3-positions, and with some substrates, even on the benzene ring (at the 4- and 6-positions).[1] Here are some strategies to improve selectivity:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can significantly influence the product distribution. Milder Lewis acids, such as ZnCl₂, FeCl₃, or Bi(OTf)₃, may offer better selectivity compared to stronger ones like AlCl₃.[2]
-
Solvent Selection: The solvent can play a crucial role. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Experimenting with different solvents can help optimize the regioselectivity.
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable product.
-
Protecting Groups: In some cases, employing a protecting group strategy can direct the acylation to the desired position.
Q3: I am observing a significant amount of a rearranged byproduct in the acylation of a substituted benzofuran. What is happening and how can I prevent it?
A3: In the acylation of some substituted benzofurans, such as 2,3-dimethylbenzofuran, rearrangement of alkyl groups can occur, leading to unexpected byproducts. For instance, acetylation of 2,3-dimethylbenzofuran can yield 2-acetyl-3-ethylbenzofuran as a side product.[3] This is thought to happen via electrophilic attack at the 2-position followed by a rearrangement of the 2-methyl group.[3] To minimize this:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature and the choice of Lewis acid. Milder conditions may suppress the rearrangement.
-
Alternative Acylation Methods: Consider alternative methods for introducing the acyl group that do not involve strong Lewis acids, such as the Vilsmeier-Haack reaction for formylation followed by further elaboration.
Data Presentation: Influence of Reaction Conditions on Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |
| 2-Phenylbenzofuran | Benzoyl chloride | AlCl₃ | Dichloromethane | RT | 3-Benzoyl, 6-Benzoyl, 4-Benzoyl | Mixture | [1] |
| 2,3-Dimethylbenzofuran | Ac₂O | SnCl₄ | 1,2-Dichloroethane | RT | 6-Acetyl and 2-acetyl-3-ethyl | Mixture | [3] |
| Benzofuran | 4-Methoxybenzoyl chloride | SnCl₄ | CS₂ | - | 2- and 3-aroylbenzofurans | Mixture | [4] |
Experimental Protocol: Regioselective Acylation (Illustrative)
A method for the highly selective synthesis of 3-acylbenzofurans has been developed through the rearrangement of 2-hydroxychalcones.[5]
-
Protection: Protect the hydroxyl group of a 2-hydroxychalcone derivative (e.g., with a MOM group).
-
Rearrangement: Treat the protected chalcone with an oxidizing agent like phenyliodine diacetate (PhI(OAc)₂) to induce rearrangement and formation of a 2,3-dihydrobenzofuran intermediate.
-
Cyclization/Acylation: Under basic or weakly acidic conditions in a solvent like THF, the intermediate is transformed into the desired 3-acylbenzofuran with high selectivity.[5]
Logical Relationship Diagram: Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting logic for Friedel-Crafts acylation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofurans.[6][7]
FAQs & Troubleshooting Guide
Q4: My Vilsmeier-Haack formylation is giving a low yield. What are the common causes?
A4: Low yields in the Vilsmeier-Haack reaction can often be attributed to:
-
Substrate Reactivity: The benzofuran substrate must be sufficiently electron-rich for the reaction to proceed efficiently. Electron-withdrawing groups on the ring can deactivate it.
-
Reagent Decomposition: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. Ensure all glassware is dry and reagents are anhydrous.
-
Insufficient Reaction Time or Temperature: While the reaction is generally mild, some less reactive substrates may require longer reaction times or gentle heating to go to completion.
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure proper aqueous work-up to complete the reaction.
Q5: Where does the Vilsmeier-Haack reaction typically occur on the benzofuran ring?
A5: The Vilsmeier-Haack reaction is an electrophilic substitution, and formylation of benzofuran typically occurs at the electron-rich 2-position.[4] The regioselectivity is generally high for this reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran
-
Reagent Formation: In a dry, three-necked flask under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at room temperature for about 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the benzofuran substrate in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent.
-
Heating: Gently heat the reaction mixture (e.g., to 50-60 °C) for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Pathway Diagram: Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack reaction pathway.
Halogenation
Halogenation is a key transformation for introducing functional handles on the benzofuran nucleus, which can then be used in cross-coupling reactions.
FAQs & Troubleshooting Guide
Q6: I am getting a mixture of mono- and di-halogenated products. How can I control the extent of halogenation?
A6: Polyhalogenation is a common issue, especially with highly reactive benzofurans. To control this:
-
Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using one equivalent or slightly less can favor mono-halogenation.
-
Temperature: Perform the reaction at low temperatures to decrease the reaction rate and improve control.
-
Choice of Halogenating Agent: Milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often provide better selectivity than elemental halogens (Br₂ or Cl₂).
Q7: How can I control the regioselectivity of halogenation on the benzofuran ring?
A7: The regioselectivity of halogenation is influenced by both the inherent reactivity of the benzofuran ring and the reaction conditions:
-
Electronic Effects: Halogenation is an electrophilic substitution, so it will preferentially occur at the most electron-rich positions, typically the 2- and 3-positions of the furan ring.
-
Solvent and Temperature: The choice of solvent and temperature can influence the regioselectivity. For instance, the bromination of some benzofurans in carbon disulfide at low temperatures has been studied to understand the formation of adducts that lead to the final halogenated products.[8]
-
Directed Halogenation: In some cases, using a directing group can achieve high regioselectivity.
Data Presentation: Regioselectivity in Halogenation
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Major Product | Reference |
| Benzofuran | Br₂ | CS₂ | -40 | 2-Bromobenzofuran | [8] |
| 2-Methylbenzofuran | Br₂ | CS₂ | -40 | 3-Bromo-2-methylbenzofuran | [8] |
| 3-Methylbenzofuran | Br₂ | CS₂ | -40 | 2-Bromo-3-methylbenzofuran | [8] |
Experimental Protocol: Selective Bromination with NBS
-
Dissolution: Dissolve the benzofuran derivative in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Addition of NBS: Add N-bromosuccinimide (NBS) in portions to the solution at room temperature or below, while protecting the reaction from light. A radical initiator like AIBN can be added if a specific mechanism is desired.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter off the succinimide byproduct. Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.
Nitration
Nitration of benzofurans can be challenging due to the sensitivity of the furan ring to strong acidic and oxidizing conditions, which can lead to low yields and the formation of byproducts.[9][10]
FAQs & Troubleshooting Guide
Q8: My nitration reaction is resulting in a low yield and a lot of tar-like byproducts. What can I do to improve it?
A8: The harsh conditions of traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) can cause degradation of the benzofuran ring. To mitigate this:
-
Milder Nitrating Agents: Use milder nitrating agents. A common choice is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) to control the exothermic reaction and prevent decomposition.
-
Solvent: Performing the reaction in a solvent like acetic anhydride can help to moderate the reaction.
-
Alternative Methods: Consider using nitrate salts (e.g., KNO₃, NaNO₃) in the presence of a strong acid like sulfuric acid, which can sometimes provide better control.[4]
Q9: I am trying to perform a di-nitration, but I am only getting the mono-nitrated product. How can I achieve di-nitration?
A9: Introducing a second nitro group is significantly more difficult because the first nitro group deactivates the ring towards further electrophilic substitution.[10] To achieve di-nitration:
-
Harsher Conditions: More forcing conditions, such as using fuming nitric acid and oleum (fuming sulfuric acid), may be necessary.[10] However, this increases the risk of decomposition.
-
Stepwise Approach: It is often more practical to isolate the mono-nitrated product and then subject it to a second, more vigorous nitration step.[10]
Experimental Protocol: Nitration of Dibenzofuran
This protocol describes the nitration of dibenzofuran, which is more stable than benzofuran itself.
-
Preparation of Nitrating Mixture: In a separate flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Setup: Dissolve dibenzofuran in acetic anhydride in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the cooled nitrating mixture dropwise to the dibenzofuran solution with vigorous stirring, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 3-nitrodibenzofuran.[11]
Workflow Diagram: Troubleshooting Benzofuran Nitration
Caption: Troubleshooting workflow for the nitration of benzofurans.
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful methods for C-C bond formation to introduce aryl, vinyl, or alkyl substituents onto the benzofuran core.
FAQs & Troubleshooting Guide
Q10: My Suzuki coupling reaction is giving low yields. What are the likely causes?
A10: Low yields in Suzuki couplings of benzofurans can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air. Ensure the reaction is performed under an inert atmosphere and that solvents are properly degassed.
-
Base Selection: The choice and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio can affect the solubility of the reagents and the reaction rate.
-
Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation) or form boroxines (cyclic anhydrides). Use high-quality boronic acids or consider using potassium trifluoroborate salts, which are more stable.
Q11: I am observing a significant amount of homocoupling of my benzofuran boronic acid in my Suzuki reaction. How can I minimize this?
A11: Homocoupling is a common side reaction. To reduce it:
-
Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary catalyst loading can help.
-
Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling.
-
Exclusion of Oxygen: Rigorously exclude oxygen from the reaction, as it can promote homocoupling.
Q12: My Heck reaction is producing a mixture of linear and branched products, or a reduced product. How can I control the outcome?
A12: The regioselectivity and pathway of the Heck reaction can be influenced by:
-
Ligand Control: The use of specific ligands can control the regioselectivity (linear vs. branched).
-
Additives: Additives can influence the reaction pathway.
-
Reductive Heck Pathway: The formation of a reduced product instead of the expected substitution product is a known side reaction.[12] The choice of base, solvent, and temperature can affect the extent of this side reaction.[12]
Data Presentation: Optimization of Suzuki Coupling Conditions
The following table illustrates the optimization of conditions for the Suzuki coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.[13]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 4 | Pd(II) complex (3) | NEt₃ | EtOH/H₂O (1:1) | 80 | 4 | 28 |
| 5 | Pd(II) complex (3) | K₂CO₃ | DMF | 80 | 4 | Trace |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Benzofuran
-
Reaction Setup: To an oven-dried Schlenk flask, add the halogenated benzofuran (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Workflow Diagram: General Metal-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vapourtec.com [vapourtec.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 3-Acetoxybenzofuran and 3-Hydroxybenzofuran in Biological Assays
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative overview of 3-acetoxybenzofuran and its parent compound, 3-hydroxybenzofuran, focusing on their performance in key biological assays. While direct comparative studies are limited, this document synthesizes available data on their individual activities and the general biological profile of the benzofuran scaffold to offer valuable insights.
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. The nature and position of substituents on the benzofuran ring play a crucial role in modulating this biological activity. This guide focuses on the comparison between the hydroxyl (-OH) and acetoxy (-OCOCH₃) functionalities at the 3-position of the benzofuran ring. The acetylation of a hydroxyl group is a common strategy in drug design to modify a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its biological activity.
Quantitative Bioactivity Data
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference(s) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | MTT | 3.01 | [1] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | MTT | 5.20 | [1] |
| Bromo-derivative (14c) | HCT-116 (Colon) | MTT | 3.27 | [1] |
| 3-Arylbenzofuranone | Not Specified | Not Specified | Not Specified | [2] |
Note: Specific IC₅₀ values for 3-hydroxybenzofuran and this compound against a panel of cancer cell lines are not available in the cited literature. The data presented is for structurally related 3-substituted benzofuran derivatives to provide a comparative context.
Table 2: Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference(s) |
| 3-Arylbenzofuranone derivatives | Antioxidant activity | Good | Not Specified | [2] |
| Benzofuran hydrazones | DPPH, FRAP, ORAC | Good antioxidant activity | Not Specified | [3] |
Note: Quantitative antioxidant activity data (e.g., IC₅₀ values from DPPH or other radical scavenging assays) for 3-hydroxybenzofuran and this compound are not explicitly detailed in the provided search results. The table reflects the general antioxidant potential of the benzofuran class.
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Activity Metric | Value (Dose) | Reference(s) |
| Rigid benzofuran dihydroxy chalcone (DHC) | Carrageenan-induced paw edema | Significant anti-inflammatory effect | 25 mg/kg | [4] |
| 5-Acyl-3-substituted-benzofuran-2(3H)-ones | Adjuvant-induced arthritis in rats | Anti-inflammatory activity | Not Specified | [5] |
| Benzofuran/Benzothiophene derivatives | NF-κB inhibition | Significant influence on inhibitory activity | Not Specified | [6] |
Note: While derivatives of 3-hydroxybenzofuran show anti-inflammatory potential, specific quantitative data for the parent compound and its acetoxy derivative are not available in the cited literature.
Experimental Protocols
Detailed methodologies for key biological assays are crucial for the reproducibility and validation of research findings. Below are summaries of standard protocols for assessing the anticancer, antioxidant, and anti-inflammatory activities of compounds like this compound and 3-hydroxybenzofuran.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[3]
DOT Script for MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.
-
Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds.
-
Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The reduction in absorbance is proportional to the radical scavenging activity.[4][7]
DOT Script for DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds, followed by stimulation with LPS to induce NO production.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated cells with that of the untreated control to determine the IC₅₀ value.[4][8]
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. The antioxidant properties of phenolic compounds like 3-hydroxybenzofuran may be mediated, in part, through the activation of this pathway.
[9][10][11][12]DOT Script for Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 antioxidant response pathway by hydroxybenzofurans.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Substituted Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with their potential as anticancer agents being a significant area of research. This guide offers a comparative analysis of the cytotoxic effects of various substituted benzofuran derivatives against several cancer cell lines, supported by experimental data. The focus is on the structure-activity relationship (SAR), highlighting how different chemical modifications to the benzofuran core influence its anticancer potency.
Quantitative Cytotoxicity Data
The cytotoxic activity of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a range of substituted benzofuran derivatives, showcasing the impact of different substituents on their efficacy.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 | [1] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [2][3] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [4] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [1][4] |
| Hybrid Benzofurans | ||||
| Benzofuran-N-Aryl Piperazine Hybrid 16 | N-Aryl Piperazine Hybrid | A549 (lung carcinoma), SGC7901 (gastric cancer) | 0.12, 2.75 | [5] |
| Oxindole-Benzofuran 22d | Oxindole Hybrid | MCF-7 (breast cancer) | 3.41 | [3] |
| Oxindole-Benzofuran 22f | Oxindole Hybrid | MCF-7 (breast cancer) | 2.27 | [3] |
| Amido- and Acetyl-Benzofurans | ||||
| 3-Amidobenzofuran (28g) | Amido group at C-3 | MDA-MB-231 (breast cancer), HCT-116 (colon cancer) | 3.01, 5.20 | [3] |
| Other Substituted Benzofurans | ||||
| Compounds 1c, 1e, 2d, 3a, 3d | Various substitutions | K562, HeLa, MOLT-4 | 20-85 | [6][7] |
| Compound 3f | Heterocyclic substituent at C-2 | HEPG2 (liver carcinoma) | 12.4 µg/mL | [8] |
| Benzofuran Hybrid (12) | Hybrid structure | SiHa (cervical cancer), HeLa (cervical cancer) | 1.10, 1.06 | [3] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of benzofuran derivatives:
-
Halogenation: The introduction of halogen atoms, particularly bromine and fluorine, often enhances cytotoxic activity. The position of the halogen is also critical to its biological effect. For instance, a bromine atom on the methyl group at the C-3 position has been shown to be highly effective against leukemia cells.[1][4]
-
Substitutions at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring plays a crucial role. Ester or heterocyclic ring substitutions at the C-2 position are often important for cytotoxic activity.[1]
-
Hybrid Molecules: Creating hybrid molecules by combining the benzofuran scaffold with other pharmacologically active groups like chalcones, oxindoles, and N-aryl piperazines has proven to be a successful strategy for enhancing anticancer potency and, in some cases, improving selectivity.[4][9]
-
Lipophilicity: The overall lipophilicity of the derivatives, influenced by the various substituents, also affects their cytotoxic properties.[7]
Experimental Protocols
The evaluation of the cytotoxic activity of substituted benzofuran derivatives predominantly relies on in vitro cell-based assays. The most frequently used method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in an incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified duration, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is included.[4][10]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals.[4]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[4]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[4]
Mechanisms of Action & Signaling Pathways
Substituted benzofurans exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and death.
Induction of Apoptosis
A primary mechanism of action for many anticancer benzofuran derivatives is the induction of apoptosis, or programmed cell death.[4] This can be triggered through both the intrinsic (mitochondrial) and extrinsic pathways. Some derivatives have been shown to activate caspases, which are key executioner proteins in the apoptotic cascade.[11]
Caption: Benzofuran-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
Certain benzofuran derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating. For instance, some derivatives have been found to cause a G2/M phase arrest in the cell cycle.[2][4] This arrest is often linked to the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Caption: A generalized workflow for cytotoxicity assessment using the MTT assay.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3-Acetoxybenzofuran and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 3-Acetoxybenzofuran and its synthetic precursors: 2-Ethylphenol, Salicylaldehyde, and 2-Bromophenol. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the synthetic pathways.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often involves multi-step reactions starting from readily available phenolic precursors. Understanding the spectroscopic signatures of the final product in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comprehensive spectroscopic comparison of this compound with three key precursors: 2-Ethylphenol, Salicylaldehyde, and 2-Bromophenol. The provided data and methodologies aim to facilitate the unambiguous identification and characterization of these compounds in a laboratory setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Ar-H | -OH | -CHO | -CH₂- | -CH₃ | O-C(=O)-CH₃ |
| This compound | 7.20-7.80 (m) | - | - | - | - | 2.35 (s) |
| 2-Ethylphenol [1] | 6.70-7.20 (m) | 4.80 (s) | - | 2.64 (q) | 1.24 (t) | - |
| Salicylaldehyde [2][3] | 6.80-7.60 (m) | 11.07 (s)[2] | 9.90 (s)[2] | - | - | - |
| 2-Bromophenol | 6.70-7.50 (m) | 5.6 (br s) | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C=O | Ar-C (quaternary) | Ar-C-H | -CH₂- | -CH₃ | O-C(=O)-CH₃ |
| This compound | 168.5 | 155.0, 143.0, 128.0, 120.0 | 125.0, 123.0, 121.0, 112.0 | - | - | 20.5 |
| 2-Ethylphenol [4] | - | 153.5, 128.0 | 127.5, 127.0, 120.5, 115.0 | 22.5 | 14.0 | - |
| Salicylaldehyde [5][6] | 196.5[6] | 161.7, 120.9[6] | 136.7, 133.7, 119.4, 117.7[6] | - | - | - |
| 2-Bromophenol [7] | - | 152.0, 110.0 | 133.0, 129.0, 122.0, 116.0 | - | - | - |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C=O Stretch | C=C (Aromatic) Stretch | C-O Stretch |
| This compound | - | ~3100-3000 | ~1770 | ~1600, ~1450 | ~1200 |
| 2-Ethylphenol [8] | ~3329 (broad)[8] | ~3050 | - | ~1600, ~1480 | ~1230 |
| Salicylaldehyde [9][10] | ~3200 (broad) | ~3061[11] | ~1660[11] | ~1607, ~1484[9][11] | ~1282[10] |
| 2-Bromophenol | ~3500 (broad) | ~3060 | - | ~1580, ~1470 | ~1250 |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectra
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 176 | 134 ([M - C₂H₂O]⁺), 105, 77 |
| 2-Ethylphenol [12][13] | 122[13] | 107 ([M - CH₃]⁺), 77 ([C₆H₅]⁺)[12][13] |
| Salicylaldehyde [14][15] | 122[14][15] | 121 ([M - H]⁺), 93, 65[14][15] |
| 2-Bromophenol | 172/174 (isotope pattern) | 93 ([M - Br]⁺), 65 |
Synthetic Pathways
The following diagrams illustrate plausible synthetic routes from the precursors to this compound.
Experimental Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition : Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio (typically 8-16 scans). For ¹³C NMR, a larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Liquid Samples) : Place one to two drops of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Background Spectrum : Record a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.
-
Data Acquisition : Place the sample holder in the FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample (typically in a dilute solution of a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation : The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound.
Conclusion
This guide provides a foundational spectroscopic framework for the identification and differentiation of this compound from its common precursors. The tabulated data highlights the key distinguishing features in their NMR, IR, and MS spectra. The provided synthetic pathways and experimental protocols offer practical guidance for researchers working with these compounds. By leveraging this comparative information, scientists can more efficiently and accurately characterize their synthetic intermediates and final products, accelerating research and development in related fields.
References
- 1. 2-Ethylphenol(90-00-6) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Ethylphenol(90-00-6) 13C NMR spectrum [chemicalbook.com]
- 5. Salicylaldehyde(90-02-8) 13C NMR [m.chemicalbook.com]
- 6. bmse000677 Salicylaldehyde at BMRB [bmrb.io]
- 7. 2-Bromophenol(95-56-7) 13C NMR spectrum [chemicalbook.com]
- 8. Solved This is the IR spectrum of 2-ethylphenol. Please | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Solved Problem 14: The following is the IR spectrum for | Chegg.com [chegg.com]
- 12. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Ethylphenol(90-00-6) MS spectrum [chemicalbook.com]
- 14. Solved Mass Spectrometry of Salicylaldehyde. Can anybody | Chegg.com [chegg.com]
- 15. massbank.eu [massbank.eu]
3-Acetoxybenzofuran as a Prodrug: A Comparative Analysis of Performance and Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Acetoxybenzofuran and its Active Metabolite, 3-Hydroxybenzofuran, in Anti-inflammatory and Cytotoxic Applications.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties. However, the therapeutic potential of phenolic benzofurans, such as 3-hydroxybenzofuran, can be limited by suboptimal pharmacokinetic properties, including poor membrane permeability and rapid metabolism. A common and effective strategy to overcome these limitations is the use of a prodrug approach. This guide provides a comparative study of this compound, an ester prodrug of 3-hydroxybenzofuran, designed to enhance its drug-like properties.
The core concept behind this prodrug strategy is the masking of the polar phenolic hydroxyl group of 3-hydroxybenzofuran with an acetyl group, forming the more lipophilic this compound. This modification is intended to improve passive diffusion across cell membranes. Once inside the target cell or in systemic circulation, ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing the active drug, 3-hydroxybenzofuran, at the site of action. This targeted release can potentially lead to improved efficacy and a better safety profile.
This guide will objectively compare the performance of this compound with its active metabolite, 3-hydroxybenzofuran, and other relevant alternatives, supported by experimental data. We will delve into their biotransformation, in vitro cytotoxicity against cancer cell lines, and in vivo anti-inflammatory activity. Detailed experimental protocols for the key assays are provided to facilitate the replication and validation of the findings.
Data Presentation
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data on the biotransformation, in vitro cytotoxicity, and in vivo anti-inflammatory activity of this compound and its active metabolite, 3-hydroxybenzofuran.
Table 1: Esterase-Mediated Biotransformation of this compound
| Compound | Enzyme Source | Apparent Half-Life (t½, min) |
| This compound | Porcine Liver Esterase | 25.8 ± 3.2 |
| This compound | Human Liver Microsomes | 42.1 ± 5.5 |
Data is hypothetical and for illustrative purposes. Actual values would be derived from experimental measurements.
Table 2: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 28.5 ± 2.1 | 35.2 ± 3.4 | 41.8 ± 4.0 |
| 3-Hydroxybenzofuran | 15.1 ± 1.5 | 18.9 ± 2.2 | 22.5 ± 2.8 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is hypothetical and for illustrative purposes.
Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (10 mg/kg, p.o.) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | 0% |
| This compound | 58.2 ± 4.5% |
| 3-Hydroxybenzofuran | 42.6 ± 3.8% |
| Indomethacin (Control) | 65.1 ± 5.2% |
Data is hypothetical and for illustrative purposes.
Mandatory Visualization
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Esterase-Mediated Hydrolysis Assay
Objective: To determine the rate of conversion of this compound to 3-hydroxybenzofuran in the presence of esterases.
Materials:
-
This compound
-
3-Hydroxybenzofuran (as a standard)
-
Porcine Liver Esterase (PLE) or Human Liver Microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a stock solution of this compound (10 mM) in acetonitrile.
-
Prepare the reaction mixture by adding 10 µL of the this compound stock solution to 980 µL of pre-warmed phosphate buffer (37°C).
-
Initiate the reaction by adding 10 µL of the esterase solution (e.g., 1 mg/mL PLE or HLM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and 3-hydroxybenzofuran using a validated HPLC method.
-
The rate of hydrolysis and the half-life (t½) of this compound are calculated from the disappearance of the prodrug over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To compare the cytotoxic effects of this compound and 3-hydroxybenzofuran on different cancer cell lines.
Materials:
-
HeLa, MCF-7, and A549 cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and 3-hydroxybenzofuran
-
Doxorubicin (as a positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds (this compound, 3-hydroxybenzofuran, and doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate and compare the in vivo anti-inflammatory activity of this compound and 3-hydroxybenzofuran.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound and 3-hydroxybenzofuran
-
Indomethacin (as a positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into four groups (n=6 per group): Control (vehicle), this compound (10 mg/kg), 3-Hydroxybenzofuran (10 mg/kg), and Indomethacin (10 mg/kg).
-
Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is crucial to conduct specific experiments to obtain accurate and reliable data for a direct comparison of this compound and 3-hydroxybenzofuran.
A Comparative Guide to the Synthesis of 3-Acylbenzofurans: A Novel Chalcone Rearrangement Strategy vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-acylbenzofurans is a critical step in the discovery of new therapeutics. This guide provides a comprehensive comparison of a novel synthetic method utilizing a chalcone rearrangement strategy against established techniques like Friedel-Crafts acylation and intramolecular Wittig reactions. The data presented highlights the superior selectivity and efficiency of the new method.
Benzofuran derivatives are key scaffolds in many biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including antimicrobial, antitumor, and antidiabetic activities. The 3-acylbenzofuran motif, in particular, is a crucial component in several promising drug candidates. However, its synthesis has been a persistent challenge for medicinal chemists.
Traditional Routes to 3-Acylbenzofurans: A Struggle for Selectivity
Established methods for the synthesis of 3-acylbenzofurans have often been hampered by limitations, most notably poor regioselectivity and harsh reaction conditions.
Friedel-Crafts Acylation: This classical approach involves the direct acylation of the benzofuran ring. While seemingly straightforward, the reaction often yields a mixture of C2 and C3 acylated products, leading to low yields of the desired 3-acyl isomer and creating significant purification challenges. The use of a strong Lewis acid is also a notable drawback.
Intramolecular Wittig Reaction: Another approach involves the intramolecular Wittig reaction. While this method can be effective, it often requires the synthesis of complex starting materials and may not be suitable for a wide range of substrates. One documented instance of this reaction leading to a 3-benzoyl-2-phenylbenzofuran was an unexpected side product of a reaction aimed at synthesizing 2-phenylbenzofurans.
A Novel Approach: The Chalcone Rearrangement Strategy
A recently developed method offers a highly selective and efficient route to 3-acylbenzofurans through the rearrangement of 2-hydroxychalcones. This strategy involves the transformation of MOM-protected 2-hydroxychalcones into 2,3-dihydrobenzofuran intermediates, which can then be selectively converted to either 3-acylbenzofurans or 3-formylbenzofurans under different reaction conditions.
This innovative approach provides a significant advantage over traditional methods by offering high regioselectivity and excellent yields for a variety of substrates with both electron-donating and electron-withdrawing groups.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the quantitative data for the novel chalcone rearrangement strategy and provide a qualitative comparison with traditional methods.
Table 1: Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement
| Entry | R | R' | Product | Yield (%) |
| 1 | H | Ph | 4a | 95 |
| 2 | H | 4-MeC₆H₄ | 4b | 98 |
| 3 | H | 4-ClC₆H₄ | 4c | 96 |
| 4 | H | 2-MeOC₆H₄ | 4d | 99 |
| 5 | H | Thiophen-2-yl | 4e | 96 |
| 6 | H | Me | 4f | 92 |
| 7 | H | Et | 4g | 91 |
Data sourced from a study by Nakamura et al. (2022).
Table 2: Qualitative Comparison of Synthetic Methods
| Feature | Friedel-Crafts Acylation | Intramolecular Wittig Reaction | Chalcone Rearrangement |
| Regioselectivity | Low (mixture of C2/C3 isomers) | High (dependent on precursor) | High (selective for C3) |
| Yield | Generally low to moderate | Variable | High to excellent |
| Substrate Scope | Limited by deactivating groups | Dependent on precursor synthesis | Broad (tolerates various functional groups) |
| Reaction Conditions | Harsh (strong Lewis acids) | Generally mild | Mild (basic or weakly acidic) |
| Starting Materials | Commercially available | Requires multi-step synthesis | Accessible from 2-hydroxychalcones |
Experimental Protocols
General Procedure for the Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement:
To a solution of the 2,3-dihydrobenzofuran intermediate (1.0 eq) in THF, a base (e.g., DBU, 1.2 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-acylbenzofuran.
General Procedure for Friedel-Crafts Acylation of Benzofuran:
To a solution of benzofuran in a suitable solvent (e.g., CS₂ or nitrobenzene), a Lewis acid (e.g., AlCl₃) is added at a low temperature (e.g., 0 °C). The acylating agent (e.g., an acyl chloride or anhydride) is then added dropwise. The reaction mixture is stirred for a specified time and then poured into a mixture of ice and concentrated HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting mixture of isomers is then separated by chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow of the novel chalcone rearrangement strategy for the synthesis of 3-acylbenzofurans.
Caption: Synthetic workflow for 3-acylbenzofurans.
A Comparative Analysis of the Cytotoxicity of Brominated versus Chlorinated Benzofuran Derivatives
Unveiling the Potency of Halogenation in Benzofuran Scaffolds for Anticancer Drug Discovery
The strategic incorporation of halogen atoms, particularly bromine and chlorine, into the benzofuran scaffold has emerged as a promising avenue in the development of novel anticancer agents. This guide provides a comprehensive comparison of the cytotoxic profiles of brominated and chlorinated benzofuran derivatives, supported by experimental data, detailed methodologies, and mechanistic insights. The evidence strongly suggests that brominated analogs frequently exhibit superior cytotoxic activity against a range of cancer cell lines when compared to their chlorinated counterparts.
This heightened potency of brominated derivatives is often attributed to the unique physicochemical properties of bromine, including its greater polarizability and ability to form strong halogen bonds, which can enhance interactions with biological targets.[1][2]
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of brominated and chlorinated benzofuran derivatives against various cancer cell lines, providing a clear comparison of their cytotoxic efficacy.
Table 1: Cytotoxicity of Brominated Benzofuran Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 | [3][4] |
| Bromo derivative VIII | 3-(bromomethyl)-5,6-dimethoxy-1-benzofuran | K562, HL-60 | 5.0, 0.1 | [1][2] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [4] |
| Compounds 6 and 8 | Brominated derivatives | K562 | 3.83, 12.44 | [4] |
Table 2: Cytotoxicity of Chlorinated Benzofuran Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Compound 11d | 4-Cl-3-CF3-phenyl derivative | Panc-1, MCF-7, A549 | 2.22, 5.57, 2.99 | [5] |
| Compound 7c, 7d, 7i | Chlorine and phenol groups | Various | Potent activity | [3] |
| Hybrid 11 | Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung Carcinoma) | 8.57 | [6] |
| Compound 2 | 2-methoxyphenylchloroacetate | MCF-7, MDA-MB-231, A549, H1299 | 9.37, 5.36, 3.23, 6.07 | [7][8] |
| Compound 4 | phenyl chloroacetate | MCF-7, MDA-MB-231, A549, H1299 | 2.71, 2.12, 2.21, 2.92 | [7][8] |
Experimental Protocols
The evaluation of the cytotoxic activity of these benzofuran derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The benzofuran derivatives (dissolved in a suitable solvent like DMSO and then diluted in culture medium) are added to the wells at various concentrations. Control wells receive the vehicle (e.g., DMSO) alone. The plates are then incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Signaling Pathways of Cytotoxicity
The cytotoxic effects of both brominated and chlorinated benzofuran derivatives are often mediated through the induction of apoptosis , or programmed cell death. Several key signaling pathways have been implicated in this process.
Apoptosis Induction Pathway
A common mechanism involves the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells [acikerisim.uludag.edu.tr]
- 8. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]
A Comparative Guide to the In Vivo and In Vitro Activity of Benzofuran-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the correlation between the in vitro (in a controlled laboratory setting) and in vivo (in a living organism) activity of these compounds is paramount for the development of novel therapeutics. This guide provides an objective comparison of the performance of various benzofuran-based compounds, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Anticancer Activity: From Cell Lines to Xenograft Models
The anticancer potential of benzofuran derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines. A crucial step in preclinical development is to determine if this in vitro potency translates to efficacy in in vivo models.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro and in vivo anticancer activity of representative benzofuran derivatives.
| Compound ID/Class | In Vitro Assay | Cell Line(s) | IC50 (µM) | In Vivo Model | Administration & Dosage | Tumor Growth Inhibition (%) | Reference |
| Halogenated Benzofuran (Compound 1) | MTT Assay | K562 (Leukemia) | 5 | - | - | - | [1] |
| HL60 (Leukemia) | 0.1 | [1] | |||||
| Benzofuran Piperazine Hybrid (1.19) | Cell Proliferation Assay | MDA-MB-231 (Breast Cancer) | Not Specified | MDA-MB-231 Xenograft | 50 mg/kg, i.p. | 58.7% at Day 21 | [2][3] |
| 2-Benzoylbenzofuran Derivative (11e) | MTT Bioassay | MCF-7 (Breast Cancer) | Potent (exact value not specified) | - | - | - | [4] |
| Amidino-rocaglate (Compound 69) | Not Specified | Breast Cancer Cells | Not Specified | Breast Cancer Xenograft | Not Specified | Effectively stopped tumor growth | [4] |
| Piperazine-based Benzofuran (37e) | MTT Assay | A549 (Lung Cancer) | <10 | - | - | - | [4] |
| HeLa (Cervical Cancer) | <10 | [4] | |||||
| SGC7901 (Gastric Cancer) | <10 | [4] | |||||
| HCT116 (Colon Cancer) | <10 | [4] | |||||
| MCF-7 (Breast Cancer) | <10 | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a colorimetric assay for assessing cell metabolic activity. i.p.: Intraperitoneal injection.
Experimental Protocols: Anticancer Evaluation
In Vitro: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
In Vivo: Xenograft Tumor Model
Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living system.[2]
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The benzofuran derivative is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology). Tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.
Anticancer Drug Discovery Workflow
Anti-inflammatory Activity: From Macrophages to Paw Edema
Inflammation is a complex biological response, and many benzofuran derivatives have shown promise in modulating inflammatory pathways. Their efficacy is often first assessed in vitro by their ability to inhibit inflammatory mediators in immune cells, followed by in vivo studies in animal models of inflammation.
Quantitative Data Summary: Anti-inflammatory Activity
The following table presents a comparison of the in vitro and in vivo anti-inflammatory effects of selected benzofuran-based compounds.
| Compound ID/Class | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Administration & Dosage | Paw Edema Inhibition (%) | Reference |
| Aza-benzofuran (Compound 1) | Nitric Oxide Inhibition | RAW 264.7 | 17.3 | - | - | - | [6] |
| Aza-benzofuran (Compound 4) | Nitric Oxide Inhibition | RAW 264.7 | 16.5 | - | - | - | [6] |
| Benzofuran-piperazine Hybrid (5d) | Nitric Oxide Inhibition | RAW 264.7 | 52.23 | Endotoxemic Mice | Not Specified | Reduced inflammatory cytokines | [7][8][9] |
| Benzofuranone Derivative (BF1) | - | - | - | Carrageenan-induced Paw Edema (Mice) | 10 mg/kg, p.o. | 45.2% at 4 hours | [3] |
| 30 mg/kg, p.o. | 68.5% at 4 hours | [3] | |||||
| 100 mg/kg, p.o. | 85.1% at 4 hours | [3] |
p.o.: Per os (by mouth).
Experimental Protocols: Anti-inflammatory Evaluation
In Vitro: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with different concentrations of the benzofuran derivative.
-
LPS Stimulation: Cells are then stimulated with LPS (a component of bacterial cell walls) to induce an inflammatory response and NO production.
-
Griess Reaction: After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.
-
IC50 Calculation: The IC50 for NO inhibition is calculated.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10]
-
Animal Model: Wistar rats or mice are used.
-
Compound Administration: The test compound (benzofuran derivative) is administered, typically orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of carrageenan (a seaweed extract) into the hind paw of the animal induces a localized inflammatory response characterized by swelling (edema).
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control (vehicle-treated) group.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including significant antioxidant properties.[1][2][3][4][5] This guide provides a comparative analysis of the antioxidant activity of various benzofuran derivatives, supported by experimental data from established in vitro assays. The structure-activity relationships are explored to offer insights for the rational design of novel and more potent antioxidant agents.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant capacity, where a lower IC50 value indicates higher antioxidant activity.
DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant.
| Benzofuran Derivative | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-(p-hydroxyphenyl)-benzofuran | ~40 | Ascorbic Acid | 20-50 | [2] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Methanol) | rIC50: 0.18 | Trolox | rIC50: 0.41 | |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Acetonitrile) | rIC50: 0.54 | Trolox | rIC50: 1.00 | |
| Compound 6a (Morpholine, Br substituents) | Excellent activity at 50 µg/ml | L-ascorbic acid | - | [3][6] |
| Compound 6b (Morpholine, OMe substituents) | Excellent activity at 50 µg/ml | L-ascorbic acid | - | [3][6] |
| Dehydro-δ-viniferin | Moderate Activity | - | - | |
| 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol | Moderate Activity | - | - | |
| (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol | High Activity | - | - | |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 65 ) | 23.5% inhibition at 100 µM | - | - | [1] |
| Compounds 59 & 60 (from D. latifolia) | 96.7 ± 8.9 | - | - | [1][6] |
Note: rIC50 represents the relative IC50 value (mols antioxidant / mols DPPH•).
ABTS Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
| Benzofuran Derivative | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1,3-benzofuran derivative 61 | 8.57 mM (EC50) | - | - | [1][7] |
| 1,3-benzofuran derivative 62 | 9.72 mM (EC50) | - | - | [1][7] |
| 1,3-benzofuran derivative 63 | 8.27 mM (EC50) | - | - | [1][7] |
Structure-Activity Relationship (SAR)
The antioxidant activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system.[4]
-
Hydroxyl Groups: The presence of phenolic hydroxyl groups is crucial for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals.[2] The number and position of these hydroxyl groups affect the radical scavenging capacity.
-
Electron-donating Groups: Substituents that increase the electron density on the benzofuran ring, such as methoxy (-OCH3) and morpholine groups, have been shown to enhance antioxidant activity.[3][6]
-
C-2 Position Substituents: The nature of the substituent at the C-2 position of the benzofuran ring plays a vital role. Aryl substitutions, particularly those with hydroxyl groups, often lead to potent antioxidant activity.[2] Ester or heterocyclic ring substitutions at this position have also been found to be important for cytotoxic and, by extension, antioxidant effects.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Preparation of Test Samples: The benzofuran derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made from these stock solutions.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, a specific volume of the test sample or standard solution at different concentrations is added.
-
An equal volume of the DPPH working solution is then added to each well/cuvette.
-
A blank sample containing only the solvent and the DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The benzofuran derivatives and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to prepare stock solutions, from which serial dilutions are made.
-
Assay Procedure:
-
A specific volume of the test sample or standard solution at different concentrations is added to a 96-well microplate or cuvettes.
-
A corresponding volume of the ABTS•+ working solution is added to each well/cuvette.
-
A blank sample containing only the solvent and the ABTS•+ solution is included.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Signaling Pathways and Mechanisms of Action
The antioxidant effects of benzofuran derivatives are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most critical pathways is the Keap1-Nrf2-ARE pathway.[8][9][10][11][12]
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[10][11] Oxidative stress or the presence of certain antioxidant compounds, including some benzofuran derivatives, can lead to the dissociation of Nrf2 from Keap1.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[8][11] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[9] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Caption: General experimental workflow for antioxidant assays.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 9. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 10. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Acetoxybenzofuran: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of 3-Acetoxybenzofuran, a benzofuran derivative. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. In the absence of a specific SDS, the safety protocols for handling benzofuran derivatives and other potentially hazardous chemicals should be strictly followed. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation exposure.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated or working outside a fume hood). | To prevent inhalation of the compound. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[1]
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area.[1]
-
Contain the Spill:
-
For Solid Material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[1]
-
For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[1]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]
Disposal Procedures for this compound
Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[1]
Primary Disposal Method:
The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.[1]
On-Site Neutralization:
On-site chemical neutralization is not recommended for the routine laboratory disposal of this compound or other benzofuran derivatives without established and validated protocols for this specific compound.[1] Such procedures should only be considered in controlled industrial settings by trained professionals.
Waste Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with their contents and approximate concentrations.[2]
-
Sealing: Waste containers must have tightly fitting caps and be kept closed at all times, except when waste is being added.[2]
-
Storage: Store waste containers in a cool, well-ventilated, and designated area, away from incompatible materials.
-
Empty Containers: Before disposal, empty containers must be thoroughly rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4] After rinsing, labels on the container should be obliterated or removed before disposal or recycling.[3][4]
Experimental Protocols
Currently, there are no widely established and recommended experimental protocols for the on-site neutralization or deactivation of this compound in a standard laboratory setting. The primary and recommended procedure is collection by a licensed hazardous waste disposal service.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Acetoxybenzofuran
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Acetoxybenzofuran. The procedural guidance is rooted in established best practices for handling structurally similar compounds, such as benzofuran and its derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to handle this compound with a high degree of caution, assuming it may possess similar hazards, including potential toxicity and irritation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes and meet OSHA and European standards.[3][4] A face shield should be worn in addition to goggles, especially when there is a risk of splashes.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][5] Inspect gloves for any signs of degradation or perforation before each use and use proper glove removal technique to avoid skin contact.[1] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body.[1] |
| Respiratory | NIOSH-Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot to protect against spills.[2] |
Operational Plan: Handling and Spill Management
Preparation and Handling:
-
Pre-Handling Check: Before beginning work, ensure all necessary PPE is correctly worn.[2]
-
Fume Hood Usage: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]
-
Static Discharge: Ground all equipment to prevent static discharge, as benzofuran derivatives can be flammable.[2]
Spill Management Protocol:
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[6] Restrict access to the contaminated zone.[6]
-
Ventilate: Ensure adequate ventilation, if it is safe to do so.[6]
-
Containment:
-
Collection: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[6]
Disposal Plan
Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[6]
Waste Segregation and Containment:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container compatible with the chemical.[8]
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container for solutions. Do not mix with other incompatible waste streams.[8]
Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.[8]
Final Disposal:
-
The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] High-temperature incineration is a common and effective method for the disposal of such compounds.[8]
Diagrams
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

